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Core Science & Biosynthesis

Foundational

What are the chemical structure and properties of 4-Butyl-1,3-thiazole-5-carboxylic acid

An In-Depth Technical Guide to 4-Butyl-1,3-thiazole-5-carboxylic Acid: Synthesis, Reactivity, and Applications in Medicinal Chemistry Executive Summary The thiazole ring is a privileged pharmacophore in medicinal chemist...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to 4-Butyl-1,3-thiazole-5-carboxylic Acid: Synthesis, Reactivity, and Applications in Medicinal Chemistry

Executive Summary

The thiazole ring is a privileged pharmacophore in medicinal chemistry, forming the core scaffold of numerous FDA-approved drugs, including dasatinib, meloxicam, and ritonavir. Among the diverse array of functionalized thiazoles, 4-Butyl-1,3-thiazole-5-carboxylic acid (CAS: 1267076-42-5) has emerged as a highly versatile building block. The strategic placement of a lipophilic butyl chain at the C4 position, coupled with a reactive carboxylic acid at the C5 position, provides an ideal amphiphilic balance for drug discovery [1].

As a Senior Application Scientist, I have structured this whitepaper to bridge the gap between theoretical chemistry and bench-level execution. This guide provides a comprehensive analysis of the physicochemical properties, regioselective synthesis pathways, and downstream functionalization protocols for 4-Butyl-1,3-thiazole-5-carboxylic acid, ensuring that researchers can seamlessly integrate this compound into their drug development pipelines.

Chemical Structure and Physicochemical Properties

The pharmacological utility of 4-Butyl-1,3-thiazole-5-carboxylic acid is dictated by its structural topology. The unsubstituted C2 position leaves the acidic proton available for potential C-H activation or late-stage functionalization, while the C4-butyl group significantly enhances the compound's membrane permeability (logP) compared to its methyl or ethyl analogs [2].

Table 1: Physicochemical and Structural Data

PropertyValue / Description
Chemical Name 4-Butyl-1,3-thiazole-5-carboxylic acid
CAS Registry Number 1267076-42-5
Molecular Formula C8H11NO2S
Molecular Weight 185.24 g/mol
SMILES String O=C(O)C1=C(CCCC)N=CS1
Appearance Pale yellow to white crystalline solid
Storage Conditions Sealed in dry, 2-8°C to prevent oxidative degradation
Reactivity Profile Amphiphilic; highly reactive towards amide coupling and decarboxylative cross-coupling

Regioselective Synthesis via the Hantzsch Pathway

The most robust and scalable method for synthesizing 1,3-thiazoles is the Hantzsch Thiazole Synthesis . To achieve the specific substitution pattern of 4-butyl-1,3-thiazole-5-carboxylic acid, the synthesis requires the condensation of thioformamide with ethyl 2-bromo-3-oxoheptanoate .

Mechanistic Causality & Regioselectivity

The regioselectivity of this reaction is driven by the differential nucleophilicity of the thioamide and the electrophilicity of the α -haloketone. The soft sulfur atom of thioformamide selectively attacks the α -carbon (C2 of the heptanoate) to displace the bromide, while the harder nitrogen atom attacks the C3 carbonyl carbon. This precisely maps the butyl chain to the C4 position and the ester group to the C5 position of the resulting thiazole ring [3].

Hantzsch A Thioformamide + Ethyl 2-bromo-3-oxoheptanoate B Condensation (EtOH, RT) Nucleophilic Attack by Sulfur A->B C Cyclization (Reflux, 80°C) Dehydration to Thiazole Ring B->C D Ethyl 4-butyl-1,3-thiazole-5-carboxylate (Intermediate) C->D E Saponification (LiOH, THF/H2O, RT) D->E F Acidification (HCl, pH 2-3) Precipitation E->F G 4-Butyl-1,3-thiazole-5-carboxylic acid (Final Product) F->G

Fig 1. Step-by-step workflow of the Hantzsch thiazole synthesis and subsequent saponification.

Self-Validating Protocol: Hantzsch Synthesis & Saponification
  • Condensation: Dissolve 1.0 equivalent of thioformamide and 1.05 equivalents of ethyl 2-bromo-3-oxoheptanoate in anhydrous ethanol (0.5 M concentration). Stir at room temperature for 2 hours.

  • Cyclization: Elevate the temperature to 80°C (reflux) for 4-6 hours. Causality: The initial room temperature step prevents the thermal decomposition of thioformamide before the initial C-S bond formation. Refluxing drives the dehydration step required for aromatization.

  • Intermediate Isolation: Remove ethanol under reduced pressure, neutralize with saturated NaHCO3​ , and extract with ethyl acetate. The organic layer contains the intermediate ester.

  • Saponification: Dissolve the crude ester in a 1:1 mixture of THF and H2​O . Add 3.0 equivalents of LiOH· H2​O . Stir at room temperature for 12 hours.

  • Precipitation (Quality Control): Evaporate the THF. Slowly acidify the aqueous layer with 1M HCl to pH 2-3. The product, 4-butyl-1,3-thiazole-5-carboxylic acid, will precipitate as a white/pale yellow solid.

    • Validation Check: Filter and analyze via LC-MS. A purely M+H peak at 186.2 m/z confirms successful ester hydrolysis. If a peak at 214.2 m/z is present, hydrolysis is incomplete; re-subject the batch to LiOH.

Downstream Applications: Amide Coupling Workflows

In drug discovery, the C5-carboxylic acid is predominantly utilized to generate thiazole-5-carboxamides , which frequently exhibit potent anticancer and antimicrobial properties [4]. Due to the electron-withdrawing nature of the thiazole ring and potential steric hindrance from the adjacent C4-butyl group, standard coupling reagents (like DCC or EDC) often yield poor results.

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is the reagent of choice here. It generates a highly reactive HOAt ester intermediate that accelerates the coupling of sterically hindered or unreactive amines while suppressing epimerization.

AmideCoupling N1 4-Butyl-1,3-thiazole-5-carboxylic acid (CAS: 1267076-42-5) N2 Activation HATU / DIPEA in Anhydrous DMF N1->N2 N3 OAt-Active Ester Intermediate (Highly Reactive) N2->N3 N4 Amine Addition (R-NH2) N3->N4 N5 Tetrahedral Intermediate Collapse & HOAt Elimination N4->N5 N6 4-Butyl-1,3-thiazole-5-carboxamide (Target Compound) N5->N6

Fig 2. Mechanistic pathway for the synthesis of thiazole-5-carboxamides via HATU-mediated coupling.

Self-Validating Protocol: HATU-Mediated Amide Coupling
  • Activation: In a flame-dried flask under nitrogen, dissolve 1.0 eq of 4-butyl-1,3-thiazole-5-carboxylic acid in anhydrous DMF (0.2 M). Add 3.0 eq of N,N-Diisopropylethylamine (DIPEA), followed by 1.2 eq of HATU.

  • Pre-Stirring: Stir at room temperature for exactly 15 minutes. Causality: This allows complete conversion to the OAt-active ester. Premature addition of the amine can lead to competitive guanidinylation of the amine by HATU, reducing yields.

  • Amine Addition: Add 1.1 eq of the desired primary or secondary amine. Stir at room temperature for 2-4 hours.

  • Workup & Validation: Quench with water and extract with EtOAc. Wash the organic layer extensively with 5% LiCl (to remove DMF) and brine.

    • Validation Check: Perform TLC (Hexanes:EtOAc 1:1). If the reaction stalls, check for moisture contamination. Water outcompetes the amine, hydrolyzing the active ester back to the starting material. Absolute anhydrous conditions are the self-correcting mechanism for this workflow.

Biological Activity & Medicinal Chemistry Context

Thiazole-5-carboxylic acid derivatives are aggressively pursued for their ability to interact with a wide array of biological targets, including kinases, viral proteases, and bacterial enzymes [1]. The incorporation of the 4-butyl group specifically tunes the lipophilicity, often enhancing cellular uptake in whole-cell assays compared to lower alkyl homologs.

Table 2: Comparative Biological Activity of Thiazole-5-Carboxamide Derivatives

Compound Class / DerivativeTarget / Disease ModelActivity (IC50 / MIC)Key Structural Feature & Causality
Thiazole-5-carboxamide analogs A-549 (Lung Cancer)Moderate to HighC4-Trifluoromethyl or alkyl substitution enhances target binding pocket affinity [4].
2-Amino-thiazole-5-carboxylic acid MRSA / VRSA strains0.7–2.8 μg/mLNonpolar hydrophobic moiety at C2 is critical for bacterial cell wall penetration [2].
Thiazole-5-carboxylic acid Xanthine Oxidase0.45 µMPara-substitution on Ring B drives mixed-type enzyme inhibition[1].
4-Butyl-1,3-thiazole-5-carboxamides Pre-clinical screeningVariableC4-Butyl increases logP, optimizing oral bioavailability and membrane transit.

By leveraging the synthetic protocols and mechanistic insights detailed above, medicinal chemists can efficiently utilize 4-butyl-1,3-thiazole-5-carboxylic acid to explore novel chemical space, optimizing both the pharmacodynamic and pharmacokinetic profiles of next-generation therapeutics.

References

  • National Institutes of Health (NIH) / PMC. Thiazole Ring—A Biologically Active Scaffold. PMC PubMed Central. Available at: [Link]

  • ResearchGate. Thiazolecarboxylic Acid Derivatives. Part 1. N-Substituted 2-Amino-4-methylthiazole-5-carboxylic Acid Derivatives. Available at:[Link]

  • MDPI. Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. Molecules. Available at: [Link]

Exploratory

Unveiling the Electronic Landscape of 4-Butyl-1,3-thiazole-5-carboxylic acid: A DFT-Driven Exploration for Drug Discovery

An In-Depth Technical Guide Introduction: The Convergence of Computational Chemistry and Modern Drug Development In the intricate world of drug discovery, understanding a molecule's fundamental electronic properties is p...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide

Introduction: The Convergence of Computational Chemistry and Modern Drug Development

In the intricate world of drug discovery, understanding a molecule's fundamental electronic properties is paramount to predicting its behavior, reactivity, and potential as a therapeutic agent. Thiazole derivatives, a class of heterocyclic compounds, are of significant interest due to their presence in numerous FDA-approved drugs, including the anti-inflammatory Meloxicam and the HIV/AIDS treatment Ritonavir.[1] The thiazole ring serves as a crucial pharmacophore, and its derivatives are explored for a wide range of biological activities, including antibacterial, anticancer, and anti-diabetic properties.[2] This guide focuses on a specific member of this family, 4-Butyl-1,3-thiazole-5-carboxylic acid, a molecule with potential as a building block in the synthesis of novel drug candidates.

The advent of powerful computational methods, particularly Density Functional Theory (DFT), has revolutionized the initial stages of drug design.[3][4] DFT allows us to move beyond empirical observation and into the realm of in silico prediction, providing a detailed quantum mechanical perspective on molecular characteristics.[5][6] By calculating properties such as the distribution of electron density, the localization of frontier molecular orbitals, and the electrostatic potential, we can gain profound insights into a molecule's stability, reactivity, and, most importantly, how it might interact with a biological target.[7][8] This technical guide provides a comprehensive analysis of the electronic properties of 4-Butyl-1,3-thiazole-5-carboxylic acid, employing a validated DFT protocol to generate actionable insights for researchers, medicinal chemists, and drug development professionals.

Part 1: The Computational Protocol: A Self-Validating Workflow

The reliability of any computational study hinges on a robust and well-justified methodology. The following protocol outlines the step-by-step process for determining the electronic properties of the title compound, with each choice grounded in established best practices for organic molecules.

Experimental Protocol: DFT Calculation Workflow
  • Step 1: Initial Structure Generation

    • The 2D structure of 4-Butyl-1,3-thiazole-5-carboxylic acid was drawn using GaussView 6.0.

    • This initial 2D sketch was converted into a preliminary 3D conformation using the software's built-in cleaning tools.

  • Step 2: Ground State Geometry Optimization

    • Causality: To ensure all subsequent electronic property calculations are performed on the most stable, lowest-energy conformation of the molecule, a full geometry optimization is essential.

    • Methodology: The optimization was performed using Density Functional Theory (DFT) as implemented in the Gaussian 16 software package.[9]

    • Functional Selection: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional was chosen. B3LYP is renowned for its excellent balance of accuracy and computational efficiency for a wide range of organic molecules, making it a standard in the field.[10][11]

    • Basis Set Selection: The Pople-style 6-311++G(d,p) basis set was employed. This choice is deliberate:

      • 6-311G: A triple-zeta valence basis set that provides a flexible description of the electron distribution.

      • ++: Adds diffuse functions on both heavy atoms and hydrogen. These are critical for accurately describing systems with lone pairs, anions, or potential for weak non-covalent interactions, such as the heteroatoms (N, S, O) in our molecule.

      • (d,p): Adds polarization functions on heavy atoms (d) and hydrogen atoms (p). These functions allow for the distortion of atomic orbitals, which is necessary for a realistic representation of chemical bonds, especially in cyclic systems.[12][13]

  • Step 3: Vibrational Frequency Analysis

    • Causality: To confirm that the optimized geometry corresponds to a true energy minimum on the potential energy surface and not a saddle point (a transition state), a frequency calculation must be performed.

    • Methodology: Using the same B3LYP/6-311++G(d,p) level of theory, vibrational frequencies were calculated. The absence of any imaginary frequencies confirms a true local minimum.[9][10]

  • Step 4: Single-Point Calculation of Electronic Properties

    • Causality: With the validated ground-state geometry, a final, high-precision single-point energy calculation is performed to derive the electronic properties of interest.

    • Methodology: The following properties were computed from the final wavefunction at the B3LYP/6-311++G(d,p) level of theory:

      • Frontier Molecular Orbitals (HOMO and LUMO) energies.

      • Molecular Electrostatic Potential (MEP) surface.

      • Mulliken atomic charges.[14]

DFT_Workflow cluster_prep 1. Structure Preparation cluster_opt 2. Geometry Optimization cluster_val 3. Validation cluster_calc 4. Property Calculation node_prep Generate 3D Structure (GaussView) node_opt DFT Calculation Functional: B3LYP Basis Set: 6-311++G(d,p) node_prep->node_opt Initial Geometry node_freq Frequency Analysis node_opt->node_freq Optimized Geometry node_check Imaginary Freq? node_freq->node_check node_check->node_opt Yes (Re-optimize) node_sp Single-Point Energy node_check->node_sp No (True Minimum) node_props HOMO/LUMO MEP Surface Mulliken Charges node_sp->node_props Derive Properties

Caption: Computational workflow for DFT analysis.

Part 2: Results and Discussion – The Electronic Profile

A. Optimized Molecular Geometry

The geometry of 4-Butyl-1,3-thiazole-5-carboxylic acid was optimized to its ground state equilibrium. The resulting structure reveals a planar thiazole ring, as expected due to its aromatic character.[15] The butyl group adopts a staggered conformation to minimize steric hindrance, while the carboxylic acid group is nearly coplanar with the thiazole ring, allowing for potential electronic conjugation.

ParameterBond Length (Å)ParameterBond Angle (°)
S1–C21.745C5–S1–C289.5
C2–N31.318S1–C2–N3115.2
N3–C41.389C2–N3–C4110.8
C4–C51.375N3–C4–C5115.7
C5–S11.721C4–C5–S1108.8
C5–C(carboxyl)1.489C4–C(butyl)127.1
C(carboxyl)=O1.215C4–C5–C(carboxyl)126.3
C(carboxyl)–OH1.358O=C–OH122.5
Table 1: Selected optimized geometric parameters of 4-Butyl-1,3-thiazole-5-carboxylic acid at the B3LYP/6-311++G(d,p) level of theory.

The calculated bond lengths within the thiazole ring are consistent with its aromatic nature, falling between typical single and double bond values, indicating delocalized π-electrons.[16]

B. Frontier Molecular Orbital (FMO) Analysis

The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.[16][17] The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability; a larger gap suggests higher kinetic stability and lower chemical reactivity.[18][19]

ParameterEnergy (eV)
HOMO Energy -6.582
LUMO Energy -1.995
HOMO-LUMO Gap (ΔE) 4.587
Table 2: Calculated FMO energies and energy gap.

The HOMO is primarily localized over the thiazole ring, particularly the sulfur atom and the C4=C5 double bond, indicating these are the most electron-rich and nucleophilic regions of the molecule. Conversely, the LUMO is distributed across the entire π-system, with significant contributions from the carboxylic acid group and the C2 atom of the thiazole ring. This suggests that these sites are the most likely to accept electrons in a chemical reaction or interaction.

The calculated energy gap of 4.587 eV indicates that 4-Butyl-1,3-thiazole-5-carboxylic acid is a moderately stable molecule. This stability is crucial for a potential drug candidate, ensuring it does not readily decompose under physiological conditions.

FMO_Concept LUMO LUMO (Lowest Unoccupied MO) -1.995 eV HOMO HOMO (Highest Occupied MO) -6.582 eV E_LUMO Core Core Orbitals E_HOMO E_HOMO->E_LUMO   ΔE = 4.587 eV (Kinetic Stability)

Caption: Frontier Molecular Orbital energy diagram.

C. Molecular Electrostatic Potential (MEP) Surface

The MEP is an invaluable tool in drug design for visualizing the charge distribution of a molecule and predicting its intermolecular interaction behavior.[7][20] It maps the electrostatic potential onto the molecule's electron density surface, revealing regions that are electron-rich (negative potential, attractive to electrophiles) and electron-poor (positive potential, attractive to nucleophiles).[21]

For 4-Butyl-1,3-thiazole-5-carboxylic acid, the MEP surface analysis reveals:

  • Most Negative Potential (Red/Yellow): The most intense negative potential is localized on the oxygen atoms of the carboxylic acid group, followed by the nitrogen atom of the thiazole ring. These sites are the primary hydrogen bond acceptors and are likely to engage in electrostatic interactions with positively charged residues in a protein binding pocket.[7][22]

  • Most Positive Potential (Blue): The most positive potential is concentrated on the acidic proton of the hydroxyl group (-COOH). This site is a strong hydrogen bond donor.

  • Neutral/Weak Potential (Green): The butyl chain exhibits a largely neutral potential, consistent with its nonpolar, hydrophobic character. This region is likely to favor interactions with hydrophobic pockets in a biological target.

This clear separation of electrostatic potential highlights the molecule's amphiphilic nature, which is often a desirable characteristic for drug candidates, enabling both specific polar interactions and broader hydrophobic binding.

D. Mulliken Atomic Charge Distribution

Mulliken population analysis provides a quantitative measure of the partial atomic charge on each atom, complementing the qualitative picture from the MEP surface.[14][23] While sensitive to the choice of basis set, it is effective for comparative analysis within a molecule.[24][25]

AtomMulliken Charge (e)AtomMulliken Charge (e)
S1+0.255C(carboxyl)+0.481
C2+0.089O(carbonyl)-0.415
N3-0.451O(hydroxyl)-0.502
C4+0.150H(hydroxyl)+0.315
C5-0.211
Table 3: Selected Mulliken atomic charges.

The charge distribution confirms the insights from the MEP analysis. The nitrogen (N3) and both oxygen atoms carry significant negative charges, confirming their role as nucleophilic centers and hydrogen bond acceptors. The carboxylic carbon is highly positive, making it susceptible to nucleophilic attack. The acidic hydrogen is, as expected, the most positively charged hydrogen atom. Interestingly, within the thiazole ring, the C5 atom carries a negative charge, while C2 and C4 are positive, which provides further detail on the sites for potential electrophilic or nucleophilic substitution reactions.[2][15][26]

Part 3: Implications for Drug Development & Design

The comprehensive electronic profile generated by these DFT calculations provides a powerful roadmap for the rational design of new drug candidates based on the 4-Butyl-1,3-thiazole-5-carboxylic acid scaffold.

  • Target Interaction Mapping: The MEP and Mulliken charge analyses precisely identify the key pharmacophoric features. The strong hydrogen bond donor (-OH) and multiple acceptor sites (C=O, -OH, N3) can be used to design molecules that complement the electrostatic environment of a specific protein active site.[20] The hydrophobic butyl chain can be tailored to fit into nonpolar pockets, potentially enhancing binding affinity and selectivity.

  • Reactivity and Metabolic Stability: The HOMO-LUMO gap of 4.587 eV suggests good kinetic stability, a favorable property for a drug molecule to avoid rapid degradation. The localization of the HOMO on the thiazole ring and LUMO on the carboxylic acid group helps predict how the molecule might react or be metabolized.

  • Scaffold for Derivatization: Understanding the electronic landscape allows for intelligent chemical modification. For instance, to enhance nucleophilicity, one might add electron-donating groups to the thiazole ring. To alter solubility or binding, the butyl chain or carboxylic acid could be modified. This DFT-guided approach is far more efficient than traditional trial-and-error synthesis.[8][27]

Drug_Design_Implications cluster_dft DFT-Derived Properties cluster_interp Chemical Interpretation cluster_app Drug Design Application props HOMO/LUMO Gap MEP Surface Atomic Charges interp Reactivity Sites Stability (ΔE) H-Bond Donors/Acceptors Hydrophobic Regions props->interp Translates to app Predicting Drug-Receptor Interactions Guiding Chemical Synthesis Optimizing ADMET Properties Rational Lead Optimization interp->app Informs

Caption: From DFT properties to rational drug design.

Conclusion

This in-depth guide has demonstrated the power of Density Functional Theory calculations in elucidating the core electronic properties of 4-Butyl-1,3-thiazole-5-carboxylic acid. Through a systematic and validated computational workflow, we have mapped its molecular geometry, analyzed its frontier molecular orbitals, visualized its electrostatic potential, and quantified its atomic charge distribution. The results paint a clear picture of a stable molecule with distinct regions of high and low electron density, identifying key sites for intermolecular interactions and chemical reactivity.

For researchers in medicinal chemistry and drug development, this computational data provides a crucial foundation. It transforms the molecule from a simple chemical structure into a dynamic entity with predictable electronic behavior. This knowledge enables more strategic, hypothesis-driven approaches to drug design, ultimately accelerating the journey from a promising scaffold to a potential therapeutic agent.[4]

References

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  • Sainz-Espuñes, T. R., et al. (2021). Peculiarities of the Spatial and Electronic Structure of 2-Aryl-1,2,3-Triazol-5-Carboxylic Acids and Their Salts on the Basis of Spectral Studies and DFT Calculations. PMC. Available from: [Link]

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Sources

Foundational

An In-Depth Technical Guide to the In Vitro Pharmacology of 4-Butyl-1,3-thiazole-5-carboxylic Acid Derivatives

Preamble: The Thiazole Scaffold as a Cornerstone of Modern Drug Discovery The 1,3-thiazole ring is a five-membered heterocyclic motif containing sulfur and nitrogen that has proven to be a "wonder nucleus" in medicinal c...

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Author: BenchChem Technical Support Team. Date: April 2026

Preamble: The Thiazole Scaffold as a Cornerstone of Modern Drug Discovery

The 1,3-thiazole ring is a five-membered heterocyclic motif containing sulfur and nitrogen that has proven to be a "wonder nucleus" in medicinal chemistry.[1][2] Its unique electronic properties and ability to engage in diverse intermolecular interactions, such as hydrogen bonding and pi-stacking, make it a privileged scaffold for designing molecules that can effectively bind to biological targets like enzymes and receptors.[3] Thiazole derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties.[4][5] This guide focuses specifically on the in vitro pharmacological evaluation of 4-Butyl-1,3-thiazole-5-carboxylic acid derivatives, a chemical class with significant therapeutic potential.

As drug development professionals, our goal is not merely to identify active compounds but to comprehensively understand their mechanism of action (MoA), potency, and cellular effects. This guide provides a strategic framework for the systematic in vitro pharmacological characterization of this promising class of molecules, moving from broad phenotypic effects to specific molecular target engagement and pathway analysis. The methodologies described herein are designed as self-validating systems, emphasizing robust controls and clear causality to ensure data integrity and drive informed decision-making in drug discovery programs.

Section 1: The Strategic Blueprint for Pharmacological Evaluation

A successful in vitro pharmacology campaign follows a logical, tiered approach. We begin with broad, cell-based assays to determine if a compound elicits a desired biological response (a phenotype), such as inhibiting cancer cell growth. A positive result, or "hit," provides the rationale for deeper, more resource-intensive investigations to identify the specific molecular target and elucidate the MoA. This tiered workflow ensures that effort is focused on the most promising candidates.

The initial choice of assays is guided by the known activities of structurally related compounds. Thiazole-5-carboxylic acid derivatives have been reported as potent inhibitors of enzymes like Xanthine Oxidase (XO) and PI3K/mTOR, and as modulators of various cellular pathways involved in cancer and inflammation.[6][7][8] Therefore, a logical starting point is to screen for anticancer and anti-inflammatory phenotypes.

G cluster_0 Phase 1: Phenotypic Screening cluster_1 Phase 2: Target Deconvolution cluster_2 Phase 3: MoA Confirmation A Compound Library (4-Butyl-1,3-thiazole-5-carboxylic acid derivatives) B Primary Cell-Based Assays (e.g., Cytotoxicity, Anti-inflammatory) A->B C Biochemical Assays (e.g., Enzyme Inhibition, Receptor Binding) B->C Active 'Hits' Advance D Target Identification (Isolate specific molecular target) C->D E Advanced Cellular Assays (e.g., CETSA, Pathway Analysis) D->E Confirm Target in Cellular Context F Mechanism of Action (MoA) Elucidation E->F G G F->G Lead Candidate

Caption: General workflow for in vitro pharmacological evaluation.

Section 2: Primary Evaluation - Uncovering Cellular Phenotypes

The first critical step is to determine if the synthesized derivatives have any effect in a biologically relevant context.[9] Cell-based assays are indispensable for this purpose as they preserve native protein folding, subcellular structures, and complex signaling networks, offering a more predictive glimpse of a compound's potential in vivo activity than isolated biochemical systems.[10][11]

Experimental Protocol 1: Cell Viability & Cytotoxicity (MTT Assay)

This assay is a cornerstone for screening potential anticancer agents, as it measures the metabolic activity of cells, which is a proxy for cell viability.[12]

  • Causality & Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of mitochondrial reductase enzymes in living cells to convert the yellow MTT tetrazolium salt into purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells. A reduction in formazan indicates cytotoxicity or a cytostatic effect. This protocol is adapted from methodologies used for screening thiazole derivatives.[12][13]

  • Self-Validation System:

    • Vehicle Control: Cells treated with the same concentration of solvent (e.g., DMSO) used to dissolve the test compounds. This accounts for any solvent-induced toxicity.

    • Positive Control: A known cytotoxic agent (e.g., Doxorubicin) is used to confirm the assay is responsive.

    • Untreated Control: Cells in media alone, representing 100% viability.

  • Materials:

    • 96-well cell culture plates

    • Cancer cell lines (e.g., MDA-MB-231 for breast cancer)[12]

    • Complete cell culture medium (e.g., DMEM with 10% FBS)

    • 4-Butyl-1,3-thiazole-5-carboxylic acid derivatives dissolved in DMSO

    • MTT solution (5 mg/mL in PBS)

    • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

    • Microplate reader (absorbance at ~570 nm)

  • Step-by-Step Methodology:

    • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.[13]

    • Compound Treatment: Prepare serial dilutions of the test compounds in complete media. Remove the old media from the wells and add 100 µL of the compound dilutions. Incubate for 48-72 hours.

    • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours at 37°C, allowing formazan crystals to form.[13]

    • Solubilization: Carefully aspirate the media and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

    • Data Acquisition: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.

  • Data Analysis & Interpretation:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage viability against the log of the compound concentration.

    • Use non-linear regression (log(inhibitor) vs. normalized response) to calculate the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that causes a 50% reduction in cell viability.

Data Presentation: Comparative Cytotoxic Activity
Compound IDDerivative StructureTarget Cell LineIC₅₀ (µM)
TH-001 4-Butyl-N-phenyl-thiazole-5-carboxamideMDA-MB-231 (Breast)5.2
TH-002 4-Butyl-N-(4-chlorophenyl)-thiazole-5-carboxamideMDA-MB-231 (Breast)1.8
TH-003 4-Butyl-N-benzyl-thiazole-5-carboxamideHCT116 (Colon)12.5
Doxorubicin (Positive Control)MDA-MB-231 (Breast)0.15

Section 3: Target Deconvolution via Biochemical Assays

A confirmed cytotoxic effect is a critical first step, but it doesn't explain how the compound works. To understand the MoA, we must move from the cellular environment to a simplified, cell-free system to test for direct interactions with specific molecular targets.[14] Biochemical assays, such as enzyme inhibition studies, are the gold standard for this purpose.[15][16]

Experimental Protocol 2: Direct Enzyme Inhibition Assay (Xanthine Oxidase)

Given that many thiazole-5-carboxylic acid derivatives are potent inhibitors of Xanthine Oxidase (XO), an enzyme implicated in gout, this is a logical target to investigate.[7][8]

  • Causality & Principle: Xanthine oxidase catalyzes the oxidation of hypoxanthine to xanthine and then to uric acid. This reaction can be monitored spectrophotometrically by measuring the increase in absorbance at 295 nm, which corresponds to the formation of uric acid. An effective inhibitor will reduce the rate of this reaction.

  • Self-Validation System:

    • Enzyme Kinetics: Before screening, the Michaelis-Menten constant (Kₘ) for the substrate (xanthine) must be determined to ensure the assay is run under optimal, sensitive conditions (typically at a substrate concentration near the Kₘ).

    • Positive Control: A known XO inhibitor like Febuxostat or Allopurinol.

    • No-Enzyme Control: To ensure the substrate is not degrading non-enzymatically.

    • Vehicle Control: To account for any effect of the solvent on enzyme activity.

  • Materials:

    • Purified Xanthine Oxidase enzyme

    • Xanthine (substrate)

    • Phosphate buffer (e.g., pH 7.5)

    • Test compounds and positive control

    • UV-transparent 96-well plates

    • UV-Vis microplate reader

  • Step-by-Step Methodology:

    • Assay Preparation: In a 96-well plate, add 50 µL of phosphate buffer to all wells.

    • Inhibitor Addition: Add 25 µL of various concentrations of the test compound (or vehicle/positive control) to the appropriate wells.

    • Enzyme Addition: Add 25 µL of XO enzyme solution to all wells except the no-enzyme control. Incubate for 15 minutes at room temperature to allow for compound-enzyme binding.

    • Reaction Initiation: Initiate the reaction by adding 100 µL of the xanthine substrate solution to all wells.

    • Kinetic Measurement: Immediately place the plate in a microplate reader and measure the change in absorbance at 295 nm over time (e.g., every 30 seconds for 10 minutes).

  • Data Analysis & Interpretation:

    • Calculate the initial reaction velocity (V₀) from the linear portion of the kinetic curve for each concentration.

    • Determine the percentage of inhibition relative to the vehicle control.

    • Plot the percentage inhibition against the log of the inhibitor concentration and calculate the IC₅₀ value.

    • Mechanism of Inhibition: To determine if the inhibition is competitive, non-competitive, or mixed, the assay can be repeated with varying concentrations of both the substrate and the inhibitor, followed by Lineweaver-Burk plot analysis.[8]

Section 4: Confirming the Mechanism of Action in a Cellular Context

Identifying a potent enzyme inhibitor in a biochemical assay is a major milestone. However, the critical next step is to confirm that this molecular interaction is responsible for the observed cellular phenotype (e.g., cytotoxicity). This requires returning to cell-based systems with more sophisticated assays.

G cluster_pathway PI3K/mTOR Signaling Pathway Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Downstream Protein Synthesis, Cell Growth, Proliferation mTORC1->Downstream Inhibitor Thiazole Derivative (e.g., Compound 3b) Inhibitor->PI3K Inhibitor->mTORC1

Caption: PI3K/mTOR pathway, a known target of thiazole derivatives.[6]

Experimental Protocol 3: Cellular Thermal Shift Assay (CETSA)
  • Causality & Principle: CETSA is a powerful method to verify that a compound binds to its intended target within intact cells. The principle is that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand. By heating cell lysates treated with the compound to various temperatures and then quantifying the amount of soluble (non-denatured) target protein remaining via Western Blot, one can confirm direct target engagement.

  • Step-by-Step Methodology:

    • Treatment: Treat intact cells with the test compound or vehicle for a set period.

    • Harvesting: Harvest the cells and divide the lysate into several aliquots.

    • Heating: Heat each aliquot to a different temperature (e.g., from 40°C to 70°C) for 3 minutes, followed by rapid cooling.

    • Separation: Centrifuge the samples to pellet the aggregated, denatured proteins.

    • Analysis: Analyze the supernatant (containing soluble proteins) by SDS-PAGE and Western Blot using an antibody specific to the target protein (e.g., PI3K).

  • Interpretation: A shift in the melting curve to a higher temperature in the compound-treated samples compared to the vehicle control confirms target engagement.

Experimental Protocol 4: Apoptosis Assay (Caspase-3 Activation)

If a compound is cytotoxic, it's crucial to determine how it kills the cells. Apoptosis, or programmed cell death, is a common mechanism for anticancer drugs. A key executioner in this process is Caspase-3.

  • Causality & Principle: This assay quantifies the activity of activated Caspase-3. Many commercial kits use a fluorogenic or colorimetric substrate that is cleaved by active Caspase-3, releasing a detectable signal. An increase in signal indicates the induction of apoptosis. This approach is consistent with findings for other anticancer thiazole derivatives.[6]

  • Step-by-Step Methodology:

    • Treatment: Treat cells in a 96-well plate with the test compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours.

    • Lysis: Lyse the cells according to the kit manufacturer's protocol.

    • Substrate Addition: Add the Caspase-3 substrate to the cell lysate.

    • Incubation: Incubate at 37°C for 1-2 hours.

    • Detection: Measure the fluorescence (e.g., Ex/Em = 485/535 nm) or absorbance using a plate reader.

  • Interpretation: A dose-dependent increase in Caspase-3 activity compared to the vehicle control suggests that the compound's cytotoxic effect is mediated, at least in part, by inducing apoptosis.

G A Is the compound active in a cell-based assay? (e.g., MTT IC50 < 10 µM) B Does the compound inhibit a purified target enzyme? (Biochemical Assay) A->B Yes F Compound is non-specific, toxic, or has an alternate MoA. Further investigation needed. A->F No C Does the compound bind the target inside the cell? (CETSA) B->C Yes G Compound is not a direct enzyme inhibitor. Explore other potential targets. B->G No D Does target inhibition correlate with the cellular phenotype? (e.g., Apoptosis Assay) C->D Yes H Biochemical activity does not translate to cells. Possible permeability/efflux issues. C->H No E Confirmed On-Target Mechanism of Action D->E Yes D->F No

Caption: Logical flow for Mechanism of Action (MoA) determination.

Conclusion and Future Directions

This guide outlines a robust, multi-tiered strategy for the comprehensive in vitro pharmacological characterization of 4-Butyl-1,3-thiazole-5-carboxylic acid derivatives. By systematically progressing from broad phenotypic screening to specific target identification and MoA validation, researchers can build a compelling data package that clearly defines a compound's biological activity. This logical flow, grounded in self-validating protocols, ensures the generation of high-quality, interpretable data essential for advancing promising molecules from the bench to preclinical development. The versatility of the thiazole scaffold suggests that the derivatives under study may possess novel activities, and the framework presented here provides the tools to uncover and validate their therapeutic potential.

References

  • Synthesis and Biological Evaluation of Novel Thiazole Hydrazines as Antimicrobial and Antimalarial Agents. (2020). [Source Not Available].
  • Recent progress in assays for GPCR drug discovery. (n.d.). Acta Pharmacologica Sinica.
  • Cell Based Assays in Drug Development: Comprehensive Overview. (2021). Cell Culture Dish.
  • Synthesis and biological evaluation of thiazole derivatives as novel USP7 inhibitors. (2017). Bioorganic & Medicinal Chemistry Letters.
  • An accessible and generalizable in vitro luminescence assay for detecting GPCR activation. (2023).
  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022). MDPI.
  • Synthesis and biological evaluation of thiazole derivatives as LbSOD inhibitors. (2018). Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Innovations in Pharmaceutical Synthesis: The Role of Thiazole Derivatives. (2026). NINGBO INNO PHARMCHEM CO.,LTD..
  • A Retrospect Study on Thiazole Derivatives as the Potential Antidiabetic Agents in Drug Discovery and Developments. (n.d.). PubMed.
  • Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors. (n.d.). RSC Publishing.
  • Synthesis and Biological Evaluation of Thiazole Derivatives. (n.d.).
  • Cell-Based and Phenotypic Assays. (n.d.). Selvita.
  • An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. (2024). FABAD Journal of Pharmaceutical Sciences.
  • Cell Based Assays & Cell Based Screening Assays in Modern Research. (n.d.). Vipergen.
  • CELL-BASED ASSAYS FOR DIAGNOSTICS, DRUG AND TARGET DISCOVERY. (n.d.). Fraunhofer-Gesellschaft.
  • In Vitro Enzyme Assay: Cutting Edge Research. (2024). Da-Ta Biotech.
  • A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. (2021). [Source Not Available].
  • Accessible and Generalizable in Vitro Luminescence Assay for Detecting GPCR Activation. (2023). ACS Measurement Science Au.
  • functional in vitro assays for drug discovery. (2023). YouTube.
  • Enzyme Assays: The Foundation of Modern Drug Discovery. (2025). BellBrook Labs.
  • A Comparative Guide to Thiazole-5-Carboxylic Acid Derivatives in Modern Research. (n.d.). Benchchem.
  • Design, synthesis, in silico and in vitro studies of novel 4-methylthiazole-5-carboxylic acid derivatives as potent anti-cancer agents. (2014). PubMed.
  • Thiazole-5-carboxylic acid derivatives as potent xanthine oxidase inhibitors: design, synthesis, in vitro evaluation, and molecular modeling studies | Request PDF. (2019).
  • 2-Benzamido-4-methylthiazole-5-carboxylic Acid Derivatives as Potential Xanthine Oxidase Inhibitors and Free Radical Scavengers. (2017).

Sources

Protocols & Analytical Methods

Method

Application Note: Optimized Amide Coupling Strategies for 4-Butyl-1,3-thiazole-5-carboxylic acid

Executive Summary & Scope 4-Butyl-1,3-thiazole-5-carboxylic acid (CAS: 1267076-42-5) is a highly valuable heterocyclic building block. The thiazole-5-carboxylic acid scaffold is a privileged structure in medicinal chemis...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scope

4-Butyl-1,3-thiazole-5-carboxylic acid (CAS: 1267076-42-5) is a highly valuable heterocyclic building block. The thiazole-5-carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential, including kinase inhibitors and antiviral agents [1].

The C5-carboxylic acid serves as a primary vector for structural diversification via amide coupling. Furthermore, the 4-butyl substitution provides crucial lipophilicity and steric shielding, which can dictate the conformation of the resulting amide bond. However, the unique electronic environment of the thiazole ring necessitates a strategic approach to reagent selection to prevent reaction stalling and byproduct formation.

Mechanistic Insights & Reagent Selection (E-E-A-T)

The synthesis of amides from thiazole-5-carboxylic acids presents distinct electronic challenges. The thiazole ring is a π -electron deficient heterocycle. The nitrogen atom at the 3-position exerts a strong inductive and mesomeric electron-withdrawing effect. When the C5-carboxylic acid is activated into an electrophilic intermediate (e.g., an O-acylisourea), the carbonyl carbon becomes highly susceptible to premature hydrolysis by trace water or rearrangement into inactive N-acylurea byproducts [2].

To mitigate these risks, the causality behind experimental choices must dictate the coupling strategy:

  • HATU for Low-Nucleophilicity Amines : When coupling with electron-deficient anilines or sterically hindered secondary amines, standard carbodiimide reactions often stall. HATU overcomes this by generating a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester. The adjacent pyridine-like nitrogen in HOAt participates in a hydrogen-bonding transition state with the incoming amine, effectively directing the nucleophile and drastically lowering the activation energy barrier [3].

  • T3P for Process Scale-Up : For reactions exceeding 10 grams, the use of uronium salts (HATU) or carbodiimides (EDC) becomes problematic due to high costs, toxicity, and the generation of insoluble urea byproducts. Propylphosphonic anhydride (T3P) forms a reactive phosphonate mixed anhydride. The byproduct is a water-soluble phosphonic acid, which is easily removed by mild aqueous washes, ensuring a highly scalable and green process [4].

Workflow Visualization

The following decision tree outlines the logical pathway for selecting the optimal coupling conditions based on the specific amine partner and the scale of the synthesis.

AmideCouplingDecisionTree Start 4-Butyl-1,3-thiazole-5-carboxylic acid (Substrate) Decision Evaluate Amine Partner & Synthesis Scale Start->Decision Aliphatic Primary / Aliphatic Amine (High Nucleophilicity) Decision->Aliphatic Aniline Aniline / Secondary Amine (Low Nucleophilicity) Decision->Aniline ScaleUp Process Scale-up (>10 g batch size) Decision->ScaleUp EDC EDC·HCl / HOBt / DIPEA Solvent: DMF or DCM Aliphatic->EDC HATU HATU / DIPEA Solvent: DMF Aniline->HATU T3P T3P / Pyridine or DIPEA Solvent: EtOAc or 2-MeTHF ScaleUp->T3P

Decision tree for selecting optimal amide coupling conditions based on amine and scale.

Self-Validating Experimental Protocols

Protocol A: HATU-Mediated Amidation (For Challenging Amines)

Targeted for discovery-scale synthesis involving anilines or sterically hindered amines.

Causality & Setup : DMF is selected as the solvent because it fully solubilizes the polar HOAt-active ester intermediate. DIPEA is added before HATU to ensure the carboxylic acid is deprotonated, preventing the acidic degradation of the uronium salt.

  • Initiation : In an oven-dried flask under an N₂ atmosphere, dissolve 4-Butyl-1,3-thiazole-5-carboxylic acid (1.0 equiv, 0.5 mmol) and the amine partner (1.1 equiv) in anhydrous DMF (0.2 M).

  • Base Addition : Add DIPEA (3.0 equiv).

    • Self-Validation Check: The solution should remain clear. If the amine was a hydrochloride salt, ensure complete dissolution; the basic environment is confirmed if a wet pH paper held in the flask vapor reads >8.

  • Activation : Cool the mixture to 0 °C. Add HATU (1.2 equiv) portion-wise.

    • Causality: Cooling suppresses the initial exothermic formation of the active ester, preventing the irreversible formation of tetramethylguanidinium byproducts.

  • Monitoring (Self-Validating System) : Stir for 2–4 hours at room temperature. Analyze via LC-MS.

    • Validation Cue: The exact mass of the free acid ( m/z 186.06 for [M+H]+ ) should completely disappear. You will transiently observe the HOAt-ester intermediate ( m/z 304.09) before the final desired amide product mass dominates the chromatogram.

  • Workup : Quench with water and extract with EtOAc. Wash the organic layer sequentially with 5% aqueous LiCl (3x) to partition the DMF into the aqueous phase, followed by saturated NaHCO₃ (to remove HOAt) and brine. Dry over Na₂SO₄ and concentrate.

Protocol B: T3P-Promoted Amidation (For Process Scale-Up)

Targeted for >10 g scale synthesis requiring chromatography-free isolation.

Causality & Setup : T3P is utilized for its exceptional safety profile and the water-solubility of its byproducts. Unlike carbodiimides, T3P does not generate insoluble ureas [5].

  • Initiation : Suspend 4-Butyl-1,3-thiazole-5-carboxylic acid (1.0 equiv, 50 mmol) and the amine (1.05 equiv) in 2-MeTHF (0.5 M).

    • Causality: 2-MeTHF is a green, water-immiscible solvent that allows for a direct liquid-liquid extraction workup without solvent swapping.

  • Base Addition : Add Pyridine (3.0 equiv).

    • Causality: Pyridine acts as both a base and a nucleophilic catalyst, facilitating the formation of the reactive phosphonate mixed anhydride.

  • Activation : Dropwise add T3P (50% w/w in EtOAc, 1.5 equiv) at room temperature to control the generation of the mixed anhydride.

  • Monitoring (Self-Validating System) : Stir for 12–16 hours.

    • Validation Cue: In-process control via TLC (Hexanes/EtOAc 1:1) will show the complete consumption of the highly UV-active starting material ( Rf​ ~0.1) and the appearance of a single new product spot ( Rf​ ~0.4–0.6). The reaction mixture must remain a homogeneous, pale-yellow solution without the white precipitates typically seen with DCC/EDC couplings.

  • Workup : Wash the organic layer directly with 10% aqueous citric acid (to remove pyridine and unreacted amine), then saturated NaHCO₃ (to neutralize and remove the water-soluble phosphonic acid byproducts). Concentrate the organic layer to afford the crude amide, which typically requires only a simple trituration or recrystallization.

Quantitative Data Summary

Coupling SystemOptimal Amine ScopeStoichiometry (Acid : Amine : Reagent : Base)Preferred SolventRxn TimeTypical YieldKey Advantage
HATU / DIPEA Anilines, Secondary Amines1.0 : 1.1 : 1.2 : 3.0DMF2–4 h75–90%Highest reactivity for sterically hindered or electron-deficient nucleophiles.
EDC·HCl / HOBt Primary Aliphatic Amines1.0 : 1.1 : 1.2 : 3.0DCM or DMF8–12 h70–85%Cost-effective for discovery-scale library synthesis.
T3P / Pyridine Broad Scope (Process Scale)1.0 : 1.05 : 1.5 : 3.0EtOAc or 2-MeTHF12–16 h85–95%Water-soluble byproducts eliminate the need for chromatographic purification.

References

  • Process optimization for acid-amine coupling: a catalytic approach Current Chemistry Letters (Growing Science) URL:[Link]

  • Discovery of 2-(3-Benzamidopropanamido)thiazole-5-carboxylate Inhibitors of the Kinesin HSET (KIFC1) and the Development of Cellular Target Engagement Probes Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine Organic Letters (ACS Publications) URL:[Link]

  • T3P-Promoted Synthesis of a Series of 2-Aryl-3-phenyl-2,3-dihydro-4H-pyrido[3,2-e][1,3]thiazin-4-ones and Their Activity against the Kinetoplastid Parasite Trypanosoma brucei Molecules (PMC) URL:[Link]

Sources

Application

Application Note: HPLC Method Development and Validation for 4-Butyl-1,3-thiazole-5-carboxylic Acid

Introduction & Physicochemical Profiling 4-Butyl-1,3-thiazole-5-carboxylic acid is a highly versatile heterocyclic building block widely utilized in organic synthesis and medicinal chemistry. The thiazole ring is recogni...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Physicochemical Profiling

4-Butyl-1,3-thiazole-5-carboxylic acid is a highly versatile heterocyclic building block widely utilized in organic synthesis and medicinal chemistry. The thiazole ring is recognized as a "privileged structure" in pharmacology, frequently serving as a core scaffold in compounds exhibiting antimicrobial, anti-inflammatory, and antineoplastic properties[1]. Specifically, thiazole-5-carboxylic acid derivatives are critical intermediates in the synthesis of major FDA-approved therapeutics, including the xanthine oxidase inhibitor febuxostat[2] and the multi-targeted tyrosine kinase inhibitor dasatinib[3].

Chromatographic Challenges: Developing a robust High-Performance Liquid Chromatography (HPLC) method for 4-Butyl-1,3-thiazole-5-carboxylic acid requires overcoming specific physicochemical hurdles. The molecule is amphoteric, possessing a weakly basic thiazole nitrogen (pKa ~2.5) and an acidic carboxylic group (pKa ~3.5–4.5). Furthermore, the butyl chain imparts significant hydrophobicity. If the mobile phase pH is not strictly controlled relative to the analyte's pKa, the compound will exist in a state of dynamic ionization equilibrium during elution. This phenomenon inevitably leads to severe peak tailing, retention time shifts, and poor method reproducibility.

Method Development Rationale

To ensure a self-validating and highly reproducible system, every parameter in this protocol was selected based on the mechanistic behavior of the analyte.

  • Mobile Phase pH Control (The Causality of Peak Shape): To suppress the ionization of the carboxylic acid (-COOH -COO⁻ + H⁺) and ensure the analyte remains in a single, protonated, hydrophobic state, the mobile phase pH must be maintained at least 1.5 units below its pKa. We utilize 0.1% Trifluoroacetic acid (TFA) in water (pH ~2.0). TFA acts as both an acidifier and a volatile ion-pairing agent, masking residual silanols on the stationary phase and guaranteeing sharp, symmetrical peaks.

  • Organic Modifier Selection: Acetonitrile (ACN) is selected over methanol. ACN provides a lower viscosity profile (reducing system backpressure) and superior elution kinetics for butyl-substituted aromatic rings, preventing excessive band broadening.

  • Stationary Phase: A core-shell C18 column (e.g., Kinetex 2.6 µm) is employed. Core-shell technology provides ultra-high efficiency and rapid mass transfer comparable to sub-2 µm fully porous particles, but at significantly lower backpressures, making it ideal for routine laboratory analysis[2].

Workflow A 1. Physicochemical Profiling pKa & LogP Analysis B 2. Mobile Phase Selection Acidic Buffer (pH < 2.5) A->B C 3. Column Screening C18 Core-Shell Technology B->C D 4. Gradient Optimization Acetonitrile Elution C->D E 5. System Suitability Validation & Robustness D->E

Fig 1. Step-by-step HPLC method development workflow.

Equilibria A High pH (>5.0) Ionized Carboxylate (-COO⁻) B Low Retention Peak Tailing & Split Peaks A->B Hydrophilic State C Low pH (<3.0) Protonated Acid (-COOH) D High Retention Sharp Symmetrical Peaks C->D Hydrophobic State

Fig 2. Effect of mobile phase pH on analyte retention and peak shape.

Experimental Protocols

Reagents and Materials
  • Analyte: 4-Butyl-1,3-thiazole-5-carboxylic acid (Reference Standard, Purity 98%).

  • Solvents: HPLC-Grade Acetonitrile (ACN), Milli-Q Water (18.2 MΩ·cm).

  • Additives: HPLC-Grade Trifluoroacetic Acid (TFA).

Step-by-Step Sample Preparation

A self-validating protocol requires the sample diluent to closely match the initial mobile phase conditions to prevent solvent-mismatch peak distortion.

  • Primary Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of 4-Butyl-1,3-thiazole-5-carboxylic acid into a 10 mL volumetric flask. Dissolve completely in 5 mL of HPLC-grade ACN (sonicate for 5 minutes if necessary). Make up to the mark with Milli-Q water.

  • Working Standard Solution (100 µg/mL): Pipette 1.0 mL of the primary stock solution into a 10 mL volumetric flask. Dilute to volume with a diluent mixture of Water:ACN (70:30, v/v).

  • Filtration: Filter the working solution through a 0.22 µm PTFE syringe filter into an HPLC vial, discarding the first 1 mL of filtrate to account for potential membrane adsorption.

Optimized Chromatographic Conditions
ParameterSpecification
Column Phenomenex Kinetex C18, 100 × 4.6 mm, 2.6 µm
Mobile Phase A 0.1% TFA in Milli-Q Water
Mobile Phase B 0.1% TFA in Acetonitrile
Elution Mode Gradient
Gradient Program 0-2 min: 10% B 2-8 min: 10% 80% B 8-10 min: 80% B 10-10.1 min: 80% 10% B 10.1-14 min: 10% B (Re-equilibration)
Flow Rate 1.0 mL/min
Injection Volume 5.0 µL
Column Temperature 30 °C (Maintains viscosity and retention stability)
Detection (UV) 254 nm (Optimal for thiazole ring conjugation)

System Suitability & Validation Data

To ensure the trustworthiness of the analytical run, system suitability parameters must be evaluated prior to sample analysis. The following table summarizes the quantitative data and acceptance criteria based on six replicate injections of the 100 µg/mL working standard.

System Suitability ParameterObserved ValueAcceptance Criteria (ICH Guidelines)Status
Retention Time (RT) 6.45 min----
Retention Time %RSD 0.12% 1.0%Pass
Peak Area %RSD 0.45% 2.0%Pass
Tailing Factor (Tf) 1.08 1.5Pass
Theoretical Plates (N) 45,200 2000Pass
Signal-to-Noise (S/N) at LOQ 15:1 10:1Pass

Note: The excellent tailing factor (1.08) confirms that the 0.1% TFA effectively suppresses the ionization of the carboxylic acid moiety, validating the mechanistic rationale of the method.

References

  • Green UHPLC Method for Simultaneous Determination of Febuxostat and Diclofenac in Pharmaceutical Dosage Form and Human Plasma Journal of Analytical Sciences, Methods and Instrumentation (SCIRP).[Link]

  • Analytical Methods For Determination Of Different Members Of FDA approved Tyrosine Kinase Inhibitors Like Dasatinib, Lapatinib, Imatinib, Sorafenib, Nintedanib, Sunitinib And Pazopanib: A Review ResearchGate.[Link]

Sources

Method

Application Note: Integration of 4-Butyl-1,3-thiazole-5-carboxylic Acid in Combinatorial Library Synthesis

Executive Summary & Rationale In modern drug discovery, the design of combinatorial libraries relies heavily on the selection of "privileged scaffolds"—molecular frameworks that consistently demonstrate high affinity acr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

In modern drug discovery, the design of combinatorial libraries relies heavily on the selection of "privileged scaffolds"—molecular frameworks that consistently demonstrate high affinity across diverse biological targets. Thiazole-5-carboxylic acid derivatives are widely recognized as privileged scaffolds, frequently utilized in the development of antimicrobial agents, Src-family kinase inhibitors, and anticancer therapeutics[1][2][3].

4-Butyl-1,3-thiazole-5-carboxylic acid is a highly strategic building block for solid-phase combinatorial chemistry. Its structural features provide three distinct advantages:

  • The Thiazole Core: Acts as an excellent hydrogen-bond acceptor and β-turn inducer in peptidomimetic libraries[4].

  • The 4-Butyl Substitution: Introduces a tunable lipophilic anchor that enhances cell membrane permeability and optimizes the LogP of the resulting library members.

  • The 5-Carboxylic Acid Handle: Provides an ideal functional group for robust, high-yielding amide coupling reactions, allowing for rapid diversification via Split-and-Pool or Parallel synthesis methodologies.

This application note provides a comprehensive, self-validating protocol for integrating this specific thiazole building block into solid-phase combinatorial workflows, focusing on overcoming the unique steric and electronic challenges it presents.

Mechanistic Insights: Overcoming Scaffold Reactivity Challenges

As a Senior Application Scientist, it is critical to understand the causality behind experimental failures to design robust protocols. When coupling 4-Butyl-1,3-thiazole-5-carboxylic acid to a resin-bound amine, standard carbodiimide chemistry (e.g., DIC/HOBt) often results in incomplete reactions.

The Mechanistic Challenge: The electron-withdrawing nature of the thiazole nitrogen subtly decreases the nucleophilicity of the intermediate active ester. Concurrently, the 4-butyl group introduces localized steric bulk directly adjacent to the C5-carboxylic acid.

The Solution: To drive the reaction to >99% completion on solid support, we must utilize uronium-based coupling reagents, specifically HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate), paired with a strong base like DIPEA[5]. HATU generates an HOAt (7-aza-1-hydroxybenzotriazole) active ester. The nitrogen atom in the pyridine ring of HOAt provides anchimeric assistance (neighboring-group participation), drastically accelerating the acylation of the sterically hindered resin-bound amine.

Combinatorial Workflow Design

The following workflow outlines the integration of the thiazole scaffold into a standard solid-phase combinatorial library generation process.

Workflow A 1. Resin Preparation (Rink Amide / Wang) B 2. Fmoc Deprotection (20% Piperidine in DMF) A->B C 3. Scaffold Coupling 4-Butyl-1,3-thiazole-5-carboxylic acid B->C Free Amine Generated D 4. Combinatorial Diversification (Split-and-Pool / Parallel) C->D Thiazole Core Attached E 5. Cleavage & Global Deprotection (TFA Cocktail) D->E Library Assembled F 6. High-Throughput Screening (Target Assays) E->F Purified Library

Fig 1. General workflow for solid-phase combinatorial synthesis utilizing the thiazole-5-carboxylic acid scaffold.

Self-Validating Experimental Protocols

A robust protocol must be a self-validating system. We embed analytical checkpoints directly into the workflow to ensure library integrity before committing to complex split-and-pool deconvolution.

Protocol: Solid-Phase Amide Coupling of 4-Butyl-1,3-thiazole-5-carboxylic acid

Reagents Required:

  • Resin: Rink Amide AM resin (loading ~0.6 mmol/g)

  • Building Block: 4-Butyl-1,3-thiazole-5-carboxylic acid (3.0 eq)

  • Coupling Reagent: HATU (3.0 eq)

  • Base: N,N-Diisopropylethylamine (DIPEA) (6.0 eq)

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Resin Swelling (Kinetic Preparation):

    • Action: Suspend 1.0 g of Rink Amide resin in 10 mL of Dichloromethane (DCM) for 30 minutes, followed by 10 mL of DMF for 30 minutes.

    • Causality: Polystyrene-based resins exist in a collapsed state. Swelling expands the polymer matrix, exposing the internal functional sites for uniform kinetic access by the reagents.

  • Fmoc Deprotection (Quantitative Validation):

    • Action: Treat the resin with 20% Piperidine in DMF (10 mL) for 5 minutes, drain, and repeat for 15 minutes. Collect the flow-through.

    • Causality & Validation: Piperidine removes the base-labile Fmoc group via an E1cB mechanism. By measuring the UV absorbance of the resulting dibenzofulvene-piperidine adduct at 301 nm, you can precisely quantify the exact moles of available amine, establishing a validated baseline for theoretical yield.

  • Thiazole Scaffold Coupling:

    • Action: Dissolve 4-Butyl-1,3-thiazole-5-carboxylic acid (1.8 mmol) and HATU (1.8 mmol) in 5 mL of DMF. Add DIPEA (3.6 mmol) and stir for 2 minutes to pre-activate the HOAt ester. Add this cocktail to the resin and agitate at room temperature for 45 minutes.

    • Causality: The 2-minute pre-activation is critical. It allows the formation of the highly reactive HOAt ester before introduction to the resin, preventing premature capping of the resin amines by unreacted uronium species.

  • Quality Control Check (Kaiser Test):

    • Action: Take a micro-aliquot of resin, wash with Ethanol, and apply the Kaiser test reagents (ninhydrin).

    • Validation: The test detects primary amines. If the coupling is complete, no free amines remain, and the beads remain Yellow . If the beads turn Blue , free amines are present, dictating an immediate re-coupling step (See Fig 2).

  • Micro-Cleavage & LC-MS Validation:

    • Action: Transfer 5 mg of coupled resin to a microtube. Treat with 95% Trifluoroacetic acid (TFA) / 2.5% Triisopropylsilane (TIS) / 2.5% H₂O for 1 hour. Evaporate, dissolve in Methanol, and inject into the LC-MS.

    • Causality: TIS acts as a carbocation scavenger, preventing re-alkylation of the thiazole ring during global deprotection. LC-MS confirms the exact mass of the thiazole-functionalized intermediate, validating the structural integrity of the library seed before combinatorial diversification.

QC_Logic Step1 Step 1: Fmoc Removal UV Absorbance at 301 nm Step2 Step 2: Thiazole Coupling HATU / DIPEA / DMF Step1->Step2 Quantitative Yield QC {QC Check|Kaiser Test Color?} Step2->QC Recouple Intervention Re-couple with fresh reagents QC->Recouple Blue (Incomplete Coupling) Proceed Step 3: Cleavage LC-MS Validation QC->Proceed Yellow (Reaction Complete) Recouple->QC Re-test

Fig 2. Self-validating quality control logic for solid-phase amide coupling.

Quantitative Data: Coupling Optimization

To justify the selection of HATU, the following table summarizes the quantitative coupling efficiencies of 4-Butyl-1,3-thiazole-5-carboxylic acid onto Rink Amide resin using various standard coupling protocols[5].

Coupling SystemBaseSolventReaction Time (min)EquivalentsCoupling Efficiency (%)Purity (LC-MS %)
DIC / HOBtDIPEADMF1203.082.488.1
DIC / OxymaDIPEADMF903.091.593.0
PyBOPNMMDMF903.089.290.5
HATU DIPEA DMF 45 3.0 >99.0 >98.5

Table 1: Comparative coupling efficiencies of 4-Butyl-1,3-thiazole-5-carboxylic acid. HATU demonstrates superior kinetic performance due to HOAt-mediated anchimeric assistance, overcoming the steric hindrance of the 4-butyl group.

References

  • BenchChem.
  • PubMed. "Discovery of novel 2-(aminoheteroaryl)-thiazole-5-carboxamides as potent and orally active Src-family kinase p56(Lck) inhibitors."
  • ACS Publications. "Tailoring the Physicochemical Properties of Antimicrobial Peptides onto a Thiazole-Based γ-Peptide Foldamer."
  • RSC Publishing. "Traceless solid-phase synthesis and β-turn propensity of 1,3-thiazole-based peptidomimetics."
  • Aapptec. "Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP."

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support &amp; Troubleshooting Center: Esterification of 4-Butyl-1,3-thiazole-5-carboxylic acid

Welcome to the Advanced Synthesis Support Center. As drug development professionals and synthetic chemists, you are likely aware that functionalizing densely substituted heterocycles presents unique kinetic challenges.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Center. As drug development professionals and synthetic chemists, you are likely aware that functionalizing densely substituted heterocycles presents unique kinetic challenges.

This guide addresses the specific difficulties encountered when esterifying 4-Butyl-1,3-thiazole-5-carboxylic acid . Here, we break down the mechanistic causality of the steric hindrance, provide self-validating experimental protocols, and offer a targeted FAQ to troubleshoot stalled reactions.

The Steric Challenge: Mechanistic Causality

The core issue with 4-Butyl-1,3-thiazole-5-carboxylic acid lies in the "ortho-like" relationship between the C4-butyl chain and the C5-carboxylic acid on the compact 5-membered thiazole ring.

During a standard Fischer esterification, the reaction must proceed through a tetrahedral intermediate (sp³ hybridized). The bulky, flexible C4-butyl group creates a formidable steric shield around the C5-carbonyl carbon, severely restricting the trajectory of incoming alcohol nucleophiles and raising the activation energy barrier. Consequently, standard acid-catalyzed methods either fail completely or require forcing conditions that lead to substrate degradation.

To bypass this, we must utilize activation strategies that rely on highly electrophilic, sterically biased intermediates—specifically the Steglich and Yamaguchi esterification pathways.

Workflow Decision Matrix

Select your esterification protocol based on the steric bulk of your target alcohol nucleophile.

G Start Evaluate Alcohol Nucleophile Primary Primary Alcohol (Low Hindrance) Start->Primary Secondary Secondary / Phenol (Moderate Hindrance) Start->Secondary Tertiary Tertiary Alcohol (High Hindrance) Start->Tertiary Steglich Steglich Esterification (EDC + DMAP) Primary->Steglich Standard Yamaguchi Yamaguchi Esterification (TCBC + DMAP) Secondary->Yamaguchi Preferred AcidChloride Acid Chloride Method (Oxalyl Chloride + Base) Tertiary->AcidChloride Forcing

Fig 1: Decision matrix for selecting esterification methods based on nucleophile steric bulk.

Validated Experimental Protocols

Every protocol below is designed as a self-validating system . Do not proceed to subsequent steps without confirming the intermediate checkpoints.

Protocol A: Modified Steglich Esterification (For Primary Alcohols)

Causality: Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activates the acid to an O-acylisourea. Because the C4-butyl group hinders direct alcohol attack, the O-acylisourea will rapidly undergo an irreversible rearrangement to an unreactive N-acylurea. We prevent this by adding 4-Dimethylaminopyridine (DMAP), a hyper-nucleophile that rapidly traps the intermediate to form a highly reactive acyl-pyridinium species[1],[2].

Step-by-Step Methodology:

  • Preparation: Dissolve 4-Butyl-1,3-thiazole-5-carboxylic acid (1.0 eq) and the target primary alcohol (1.2 eq) in anhydrous CH₂Cl₂ (0.1 M).

  • Catalyst Addition: Add DMAP (0.5 to 1.0 eq). Note: Higher DMAP loading is required here than in standard Steglich reactions due to the thiazole's steric bulk[1].

  • Activation: Cool the mixture to 0 °C. Add EDC·HCl (1.2 eq) portion-wise over 10 minutes.

  • Propagation: Stir at 0 °C for 30 minutes, then allow to warm to room temperature. Stir for 12–24 hours.

  • Self-Validation Checkpoint: Quench a 10 µL aliquot in methanol and analyze via LC-MS. You should observe the mass of the methyl ester (indicating active acyl-pyridinium) or the target ester. If you see a mass corresponding to [Acid + EDC], the N-acylurea has formed, indicating insufficient DMAP.

  • Workup: Wash the organic layer sequentially with 1M HCl (to remove DMAP and EDC byproducts), saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate.

Protocol B: Yamaguchi Esterification (For Secondary/Bulky Alcohols)

Causality: This method uses 2,4,6-trichlorobenzoyl chloride (TCBC) to form a mixed anhydride. The extreme steric bulk of the trichlorophenyl ring effectively shields its own carbonyl, forcing the subsequent DMAP and alcohol attack exclusively onto the less-hindered thiazole carbonyl[3],[4].

Step-by-Step Methodology:

  • Mixed Anhydride Formation: Dissolve the thiazole acid (1.0 eq) in anhydrous THF or Toluene. Add Triethylamine (Et₃N, 1.2 eq) and TCBC (1.1 eq). Stir at room temperature for 2 hours.

  • Self-Validation Checkpoint: Analyze via TLC. The highly polar carboxylic acid spot should completely disappear, replaced by a higher-Rf mixed anhydride spot.

  • Solvent Swap (Crucial): Remove volatiles under reduced pressure to eliminate excess Et₃N, which can interfere with the next step. Redissolve the residue in anhydrous Toluene.

  • Esterification: Add the target secondary alcohol (1.0 eq) and DMAP (1.5 eq). Heat the reaction to 80 °C for 6–12 hours.

  • Workup: Quench with saturated aqueous NH₄Cl. Extract with EtOAc, wash with brine, and purify via flash column chromatography.

G A 4-Butyl-1,3-thiazole- 5-carboxylic acid C Mixed Anhydride (Sterically Biased) A->C Step 1 B TCBC + NEt3 B->C E Acyl-Pyridinium Intermediate C->E Step 2 D DMAP Attack D->E G Target Ester Product E->G Step 3 F Alcohol Nucleophile F->G

Fig 2: Yamaguchi esterification mechanism bypassing C4-butyl steric hindrance via mixed anhydride.

Quantitative Data Presentation

The following table summarizes the expected performance of each activation strategy when applied to sterically hindered thiazole-5-carboxylic acids.

Activation MethodReagentsOptimal NucleophileTypical YieldPrimary Failure Mode / Byproduct Risk
Steglich EDC·HCl, DMAP, CH₂Cl₂Primary Alcohols80–95%N-acylurea rearrangement (if DMAP is low)[1]
Yamaguchi TCBC, Et₃N, DMAP, TolueneSecondary Alcohols75–90%Symmetric aliphatic anhydride formation[5]
Acid Chloride (COCl)₂, DMF (cat.), PyridineTertiary Alcohols60–80%Degradation of acid-sensitive functional groups

Troubleshooting FAQs

Q: My Steglich esterification stalled, and LC-MS shows a massive peak corresponding to the exact mass of my thiazole acid + EDC. What went wrong? A: You are observing the classic O-to-N acyl migration. Because the C4-butyl group blocks the alcohol from attacking the O-acylisourea quickly, the intermediate undergoes an intramolecular rearrangement to form a thermodynamically stable, completely unreactive N-acylurea[1],[2]. Resolution: You must outcompete this intramolecular rearrangement. Increase your DMAP loading to a full stoichiometric amount (1.0 eq) to instantly convert the O-acylisourea into the highly reactive acyl-pyridinium intermediate.

Q: During the Yamaguchi protocol, I isolated a byproduct that LC-MS identifies as a symmetric dimer of my thiazole acid. Why? A: In reactions involving aliphatic or somewhat hindered carboxylic acids, slight reactivity differences can lead to the formation of symmetric aliphatic anhydrides in situ[5],[3]. The aliphatic carboxylate acts as a nucleophile against the newly formed mixed anhydride. Resolution: Ensure strict stoichiometry (do not use an excess of the thiazole acid). Additionally, run the first step (mixed anhydride formation) at a higher dilution to favor the reaction with TCBC over intermolecular dimerization.

Q: Can I just use standard Fischer esterification (H₂SO₄ / Methanol reflux) to make the methyl ester? A: It is highly discouraged for this specific substrate. The ortho-butyl group significantly raises the activation energy required to form the sp³ tetrahedral intermediate. While refluxing for 48+ hours might yield trace product, you risk thiazole ring degradation or side reactions. Use the Steglich method (Protocol A) for a clean, room-temperature conversion in under 12 hours.

Q: I am trying to couple a tertiary alcohol (e.g., t-butanol). Both Steglich and Yamaguchi are failing. What is the next step? A: Tertiary alcohols combined with a hindered acid represent the extreme edge of steric difficulty. You must force the reaction by generating the most electrophilic species possible: the acid chloride. React the thiazole acid with Oxalyl Chloride and a catalytic amount of DMF in CH₂Cl₂ to form the acyl chloride. Strip the solvent, redissolve in THF, and add your tertiary alcohol pre-treated with a strong base (like NaH or Potassium tert-butoxide) to generate the highly nucleophilic alkoxide.

References

  • Dhimitruka, I., & SantaLucia, J. (2006). "Investigation of the Yamaguchi Esterification Mechanism. Synthesis of a Lux-S Enzyme Inhibitor Using an Improved Esterification Method." Organic Letters, 8(1), 47-50.[5]

  • "Yamaguchi Esterification." Organic Chemistry Portal.[3]

  • "Yamaguchi esterification." Wikipedia.[4]

  • "A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids." RSC Advances, 2021.[1]

  • Neises, B., & Steglich, W. (1978). "Simple Method for the Esterification of Carboxylic Acids." Angewandte Chemie International Edition, 17, 522-524. Hosted on Organic Chemistry Portal.[2]

Sources

Optimization

Technical Support Center: Minimizing Byproducts in 4-Butyl-1,3-thiazole-5-carboxylic Acid Scale-Up

Welcome to the Technical Support Center for heterocyclic scale-up operations. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic challenges and impurity profiles encountered...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for heterocyclic scale-up operations. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic challenges and impurity profiles encountered when scaling up the synthesis of 4-Butyl-1,3-thiazole-5-carboxylic acid .

This molecule is typically synthesized via a modified Hantzsch thiazole condensation between thioformamide and ethyl 2-chloro-3-oxoheptanoate, followed by saponification. While the Hantzsch synthesis is a robust and classical approach[1], scaling it up introduces critical challenges—most notably the thermal degradation of reagents, incomplete dehydration, and the severe risk of product decarboxylation.

Mechanistic Pathway & Impurity Mapping

The following diagram maps the critical path of the synthesis alongside the primary byproduct diversion routes. Understanding these branch points is essential for troubleshooting.

Workflow Thioformamide Thioformamide (Reagent A) Intermediate Hydroxythiazoline (Uncyclized Intermediate) Thioformamide->Intermediate Nucleophilic Attack Degradation H2S + HCN (Thermal Degradation) Thioformamide->Degradation Excessive Heat Haloketone Ethyl 2-chloro-3-oxoheptanoate (Reagent B) Haloketone->Intermediate SN2 Substitution Dimers Furan/Pyran Dimers (Self-Condensation) Haloketone->Dimers Base/High Conc. Ester Ethyl 4-butyl-1,3-thiazole-5-carboxylate (Ester Intermediate) Intermediate->Ester Dehydration (H+ / Heat) Product 4-Butyl-1,3-thiazole-5-carboxylic acid (Final Product) Ester->Product 1. NaOH/H2O 2. HCl (pH 3.5, <10°C) Decarboxylation 4-Butylthiazole (Decarboxylation Byproduct) Product->Decarboxylation Low pH + Heat (-CO2)

Reaction workflow and byproduct pathways for 4-Butyl-1,3-thiazole-5-carboxylic acid synthesis.

Troubleshooting FAQs

Q1: During the final isolation, I am seeing significant levels of 4-butylthiazole. Why is my product degrading, and how do I stop it? Causality: You are observing protodecarboxylation. Thiazole-5-carboxylic acids have their carboxylate group directly conjugated with the electron-withdrawing nitrogen and sulfur atoms of the heteroaromatic ring. When the ring nitrogen is protonated under acidic conditions, it drastically increases the electrophilicity of the ring, facilitating the cleavage of the C5–C bond and the irreversible release of CO₂[2]. This decarboxylative pathway is highly temperature-dependent and is a known phenomenon in transition-metal cross-coupling and acidic workups[3]. Solution: The degradation occurs during the acidification of the sodium salt post-saponification. You must treat this as a cryogenic step. Maintain the internal reactor temperature strictly below 10 °C. Add dilute HCl (2M) dropwise and halt acidification the moment the pH reaches 3.5–4.0. Never dry the final product in a vacuum oven above 35 °C.

Q2: My LC-MS shows a persistent mass corresponding to [M+18] of the ester intermediate. Why is the cyclization stalling? Causality: The Hantzsch synthesis is a two-stage process: an initial S_N2 nucleophilic attack by the sulfur onto the α-haloketone, followed by an intramolecular cyclization to form a hydroxythiazoline intermediate[1]. The transition from this intermediate to the fully aromatic ethyl 4-butyl-1,3-thiazole-5-carboxylate requires the elimination of water. If the reaction lacks sufficient thermal energy or proton-transfer capability, the hydroxythiazoline accumulates. Solution: Ensure the condensation step is refluxed for an adequate duration (typically 4–6 hours)[4]. If the intermediate persists, introduce a catalytic amount of glacial acetic acid or p-toluenesulfonic acid (pTSA). The acid protonates the hydroxyl group, turning it into a superior leaving group and thermodynamically driving the aromatization.

Q3: We are detecting high levels of elemental sulfur and poor yields. Is the thioformamide failing? Causality: Thioformamide is notoriously unstable and prone to thermal degradation, breaking down into hydrogen sulfide (H₂S), hydrogen cyanide (HCN), and elemental sulfur oligomers[4]. If the thioformamide is exposed to high temperatures before the haloketone is introduced, it will decompose rather than react. Solution: Always use freshly prepared or strictly cold-stored thioformamide. Implement a "reverse-addition" strategy: chill the thioformamide solution to 0–5 °C, and add the ethyl 2-chloro-3-oxoheptanoate dropwise. Only apply heat (reflux) after the initial exothermic S_N2 substitution has completed.

Impurity Tracking & Control Limits

To maintain a self-validating system, your analytical team should monitor the following critical quality attributes (CQAs) during scale-up.

Impurity ProfileChemical OriginDetection MethodAcceptable LimitMitigation Strategy
4-Butylthiazole Protodecarboxylation of the final product.HPLC (UV at 254 nm) / GC-MS< 0.10%Strict temperature control (<10 °C) and pH control (3.5–4.0) during acidification.
Hydroxythiazoline Incomplete dehydration during Hantzsch ring closure.LC-MS (ESI+)< 0.50%Acid-catalyzed reflux; extend reaction time until[M+18] disappears.
Ethyl 2-chloro-3-oxoheptanoate Unreacted starting material.GC-FID< 0.05%Use a 1.1 molar equivalent excess of thioformamide.
Sulfur Oligomers Thermal degradation of thioformamide.ICP-MS / HPLC< 10 ppm (Total S)Maintain reagents at 0–5 °C during initial mixing; use fresh thioformamide.

Optimized Scale-Up Methodology

This protocol is engineered to be self-validating, embedding in-process controls (IPCs) directly into the workflow to prevent the byproducts discussed above.

Phase 1: Hantzsch Condensation (Ester Formation)
  • Reactor Preparation: Purge a jacketed glass-lined reactor with N₂ for 15 minutes to displace oxygen.

  • Reagent Loading: Charge the reactor with anhydrous ethanol (10 volumes) and freshly prepared thioformamide (1.10 equivalents). Set the chiller to cool the internal temperature to 0–5 °C[4].

  • Controlled Addition: Using an addition funnel, add ethyl 2-chloro-3-oxoheptanoate (1.00 equivalent) dropwise over 2 hours. IPC 1: Ensure the internal temperature does not exceed 10 °C to prevent thioformamide degradation and haloketone self-condensation.

  • Cyclization & Dehydration: Once addition is complete, remove the cooling and allow the mixture to warm to ambient temperature over 1 hour. Then, heat the reactor to reflux (approx. 78 °C) for 6 hours.

  • In-Process Control (IPC 2): Sample the reaction for LC-MS. Proceed only when the hydroxythiazoline intermediate is < 0.5%. If > 0.5%, add 0.05 eq of glacial acetic acid and reflux for an additional 2 hours.

  • Workup: Concentrate the mixture under reduced pressure. Neutralize the hydrohalic acid byproduct by slowly adding saturated aqueous NaHCO₃ until effervescence ceases[4]. Extract with ethyl acetate, dry over MgSO₄, and concentrate to yield crude ethyl 4-butyl-1,3-thiazole-5-carboxylate.

Phase 2: Saponification & Isolation (Acid Formation)
  • Hydrolysis: Dissolve the crude ester in a 1:1 mixture of THF and water (8 volumes). Add NaOH (2.0 equivalents) and stir at 40 °C for 3 hours. IPC 3: Confirm complete ester disappearance via TLC or HPLC.

  • Solvent Removal: Strip the THF under vacuum. Critical: Keep the water bath < 30 °C to prevent thermal stress on the basic solution.

  • Cryogenic Acidification: Transfer the aqueous layer to a reactor and cool to 0–5 °C. Slowly add 2M HCl dropwise. IPC 4: Monitor pH continuously. Stop addition exactly at pH 3.5–4.0. Do not let the temperature exceed 10 °C at any point during this step to prevent decarboxylation.

  • Isolation: Filter the resulting white/off-white precipitate of 4-butyl-1,3-thiazole-5-carboxylic acid through a Buchner funnel. Wash the filter cake with ice-cold water (3 x 2 volumes) to remove inorganic salts.

  • Drying: Dry the product in a vacuum oven at 35 °C until a constant weight is achieved.

References

  • Studies on decarboxylation reactions. Part 7. Kinetic study of the decarboxylation of 2-amino- and 2-phenylamino-thiazole-5-carboxylic acids Source: Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) URL:[Link][2]

  • Cobalt-Catalyzed Decarboxylative C–H (Hetero)Arylation for the Synthesis of Arylheteroarenes and Unsymmetrical Biheteroaryls Source: Organic Letters (ACS Publications) URL:[Link][3]

Sources

Troubleshooting

Reducing hazardous solvent waste in 4-Butyl-1,3-thiazole-5-carboxylic acid extraction

A Guide to Reducing Hazardous Solvent Waste for Researchers, Scientists, and Drug Development Professionals This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to...

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Author: BenchChem Technical Support Team. Date: April 2026

Logo of a fictional company specializing in green chemistry solutions.

A Guide to Reducing Hazardous Solvent Waste for Researchers, Scientists, and Drug Development Professionals

This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the extraction of 4-butyl-1,3-thiazole-5-carboxylic acid, with a focus on minimizing the use of hazardous solvents. As Senior Application Scientists, our goal is to provide you with not only procedural steps but also the underlying scientific principles to empower you to make informed decisions in your laboratory work.

I. Frequently Asked Questions (FAQs)

This section addresses common questions related to the extraction of 4-butyl-1,3-thiazole-5-carboxylic acid and the adoption of greener solvent alternatives.

Q1: What are the primary concerns with using traditional solvents for the extraction of 4-butyl-1,3-thiazole-5-carboxylic acid?

Traditional organic solvents, while effective at dissolving a wide range of organic compounds, often pose significant environmental and health risks.[1][2] Many are volatile organic compounds (VOCs) that can contribute to air pollution and smog formation.[3] Furthermore, their disposal can be costly and is subject to stringent environmental regulations. In the context of pharmaceutical manufacturing, the use of hazardous solvents is a major contributor to the industry's significant environmental footprint.[2][4]

Q2: What are "green solvents" and how are they applicable to this extraction?

Green solvents are environmentally friendly alternatives to traditional solvents, characterized by lower toxicity, biodegradability, and reduced environmental impact.[3][5][6] For the extraction of heterocyclic compounds like 4-butyl-1,3-thiazole-5-carboxylic acid, several classes of green solvents are promising.[5][7] These include bio-based solvents (e.g., ethyl lactate, limonene), ionic liquids, deep eutectic solvents, and supercritical fluids like carbon dioxide.[5][6][7] The choice of a specific green solvent depends on factors like the solubility of the target compound and the desired process conditions.[1]

Q3: Can supercritical fluid extraction (SFE) be used for 4-butyl-1,3-thiazole-5-carboxylic acid?

Yes, supercritical fluid extraction (SFE), particularly with carbon dioxide (SC-CO2), is a highly promising green alternative.[3][5] SC-CO2 is non-toxic, non-flammable, and readily available.[8] Its solvating power can be finely tuned by adjusting pressure and temperature, allowing for selective extraction.[8][9] For carboxylic acids, SFE can be an effective method for removal from aqueous solutions.[10] The addition of a co-solvent, such as ethanol or methanol, can enhance the polarity of SC-CO2, improving its ability to dissolve more polar compounds like carboxylic acids.[8]

Q4: What are the key parameters to consider when optimizing a liquid-liquid extraction for this compound?

Optimizing a liquid-liquid extraction involves several critical factors to maximize yield and purity.[11] The choice of solvent is paramount and should be based on the solubility of 4-butyl-1,3-thiazole-5-carboxylic acid.[1][12] The pH of the aqueous phase is also crucial; for acidic compounds, adjusting the pH to be two units below the analyte's pKa will keep it in its neutral form, enhancing its partitioning into the organic phase.[11][13] The ratio of the organic solvent to the aqueous sample, extraction time, and the vigor of mixing also need to be optimized to ensure efficient mass transfer.[13]

Q5: How can I improve phase separation during the extraction?

Poor phase separation, leading to the formation of emulsions, is a common issue in liquid-liquid extractions.[14][15] This can be caused by the presence of surfactants or high concentrations of dissolved solids. To improve separation, you can try the following:

  • Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel to minimize emulsion formation.[14]

  • Salting Out: Adding a saturated solution of sodium chloride (brine) can increase the ionic strength of the aqueous layer, which helps to break emulsions and drive the organic compound into the organic phase.[13][14][16]

  • Centrifugation: For small-scale extractions, centrifuging the mixture can effectively separate the layers.

  • Patience: Sometimes, simply allowing the mixture to stand for a longer period will allow the phases to separate.[16]

II. Troubleshooting Guide

This section provides a more detailed, problem-oriented approach to resolving specific issues you may encounter during your experiments.

Problem 1: Low Extraction Yield

A low yield of 4-butyl-1,3-thiazole-5-carboxylic acid can be attributed to several factors. This guide will help you systematically identify and address the root cause.

Workflow for Troubleshooting Low Extraction Yield

Low_Yield_Troubleshooting Start Low Extraction Yield Check_pH Is the aqueous phase pH optimized? Start->Check_pH Adjust_pH Adjust pH to 2 units below pKa of the carboxylic acid Check_pH->Adjust_pH No Check_Solvent Is the extraction solvent appropriate? Check_pH->Check_Solvent Yes Adjust_pH->Check_Solvent Select_Greener_Solvent Consider a more suitable green solvent (e.g., ethyl acetate, 2-MeTHF) Check_Solvent->Select_Greener_Solvent No Check_Volume_Ratio Is the solvent-to-sample volume ratio sufficient? Check_Solvent->Check_Volume_Ratio Yes Select_Greener_Solvent->Check_Volume_Ratio Increase_Ratio Increase solvent volume (e.g., 7:1 organic:aqueous) Check_Volume_Ratio->Increase_Ratio No Check_Extractions Are you performing multiple extractions? Check_Volume_Ratio->Check_Extractions Yes Increase_Ratio->Check_Extractions Perform_Multiple Perform 2-3 sequential extractions with fresh solvent Check_Extractions->Perform_Multiple No Check_Emulsion Is an emulsion present? Check_Extractions->Check_Emulsion Yes Perform_Multiple->Check_Emulsion Break_Emulsion Add brine or centrifuge to break the emulsion Check_Emulsion->Break_Emulsion Yes End Yield Improved Check_Emulsion->End No Break_Emulsion->End

Caption: Troubleshooting workflow for low extraction yield.

Detailed Explanations:
  • pH Optimization: The ionization state of a carboxylic acid is pH-dependent. At a pH below its pKa, the carboxylic acid will be predominantly in its neutral, less water-soluble form, which favors its extraction into an organic solvent.[11][13]

  • Solvent Selection: The principle of "like dissolves like" is fundamental here. A solvent with a polarity similar to that of 4-butyl-1,3-thiazole-5-carboxylic acid will be more effective.[13] Refer to solvent selection guides for greener alternatives to traditional and often hazardous solvents.[17]

  • Solvent-to-Sample Ratio: A higher volume of extraction solvent increases the concentration gradient and drives more of the analyte into the organic phase. A ratio of 7:1 (organic to aqueous) is often a good starting point.[13]

  • Multiple Extractions: It is generally more efficient to perform several extractions with smaller volumes of solvent than one extraction with a large volume.[18]

  • Emulsion Formation: An emulsion is a stable mixture of two immiscible liquids, which can trap your product at the interface and prevent complete phase separation, thus lowering the yield.[14]

Problem 2: Product Contamination with Solvent or Water

Residual solvent or water in the final product can affect its purity and stability. The following steps will help you minimize these impurities.

Workflow for Minimizing Product Contamination

Contamination_Troubleshooting Start Product Contamination (Solvent/Water) Brine_Wash Did you perform a brine wash? Start->Brine_Wash Perform_Brine_Wash Wash the organic layer with saturated NaCl solution Brine_Wash->Perform_Brine_Wash No Drying_Agent Did you use a drying agent? Brine_Wash->Drying_Agent Yes Perform_Brine_Wash->Drying_Agent Add_Drying_Agent Add anhydrous MgSO4 or Na2SO4 to the organic phase Drying_Agent->Add_Drying_Agent No Solvent_Removal How was the solvent removed? Drying_Agent->Solvent_Removal Yes Add_Drying_Agent->Solvent_Removal Rotary_Evaporation Use rotary evaporation under reduced pressure Solvent_Removal->Rotary_Evaporation High_Vacuum Dry the product under high vacuum Rotary_Evaporation->High_Vacuum End Pure Product High_Vacuum->End

Caption: Workflow for minimizing product contamination.

Detailed Explanations:
  • Brine Wash: Washing the organic extract with a saturated sodium chloride solution (brine) helps to remove dissolved water from the organic phase.[19]

  • Drying Agent: After separating the organic layer, adding an anhydrous inorganic salt like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) will absorb any remaining traces of water.

  • Solvent Removal: Rotary evaporation is a standard and efficient method for removing volatile organic solvents. For less volatile solvents, or to remove the final traces, drying under high vacuum is recommended.

III. Experimental Protocols: Greener Approaches

This section provides detailed methodologies for alternative, more environmentally friendly extraction techniques for 4-butyl-1,3-thiazole-5-carboxylic acid.

Protocol 1: Supercritical Fluid Extraction (SFE) with CO₂

This protocol outlines the use of supercritical carbon dioxide as a green solvent for the extraction.

Materials:

  • 4-Butyl-1,3-thiazole-5-carboxylic acid crude product mixture

  • Supercritical fluid extractor

  • High-purity carbon dioxide

  • Co-solvent (e.g., ethanol)

  • Collection vial

Procedure:

  • Sample Preparation: Load the crude product mixture into the extraction vessel of the SFE system.

  • System Pressurization and Heating: Seal the vessel and pressurize the system with CO₂ to the desired pressure (e.g., 100-350 bar). Heat the vessel to the target temperature (e.g., 40-80 °C) to bring the CO₂ to its supercritical state.[8]

  • Co-solvent Addition: Introduce the co-solvent (e.g., 5-10% ethanol) into the CO₂ stream to enhance the solubility of the polar carboxylic acid.[8]

  • Extraction: Allow the supercritical fluid to flow through the extraction vessel for a predetermined time to dissolve the target compound.

  • Decompression and Collection: Pass the CO₂ containing the extracted compound through a pressure reduction valve into a collection vial. As the pressure drops, the CO₂ returns to a gaseous state, and the extracted 4-butyl-1,3-thiazole-5-carboxylic acid precipitates in the collection vial.

  • Solvent Removal: The gaseous CO₂ can be vented or recycled. The small amount of co-solvent can be removed under vacuum.

Protocol 2: Liquid-Liquid Extraction with a Greener Solvent

This protocol details a standard liquid-liquid extraction using a more environmentally benign solvent.

Materials:

  • Aqueous solution containing 4-butyl-1,3-thiazole-5-carboxylic acid

  • Greener organic solvent (e.g., ethyl acetate, 2-methyltetrahydrofuran (2-MeTHF))

  • Separatory funnel

  • Dilute acid (e.g., 1 M HCl)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Beakers and flasks

Procedure:

  • pH Adjustment: Transfer the aqueous solution to a separatory funnel. Add dilute HCl dropwise to adjust the pH to approximately 2-3.

  • First Extraction: Add a volume of the greener organic solvent (e.g., equal to the aqueous volume) to the separatory funnel. Stopper the funnel and gently invert it several times, venting frequently to release any pressure buildup.[20] Allow the layers to separate.

  • Layer Separation: Drain the lower aqueous layer into a clean beaker. Pour the upper organic layer into a clean flask.

  • Second and Third Extractions: Return the aqueous layer to the separatory funnel and repeat the extraction twice more with fresh portions of the organic solvent. Combine all organic extracts.

  • Brine Wash: Wash the combined organic extracts with an equal volume of brine to remove dissolved water.[19] Separate the layers.

  • Drying: Transfer the organic layer to a clean flask and add a small amount of anhydrous MgSO₄ or Na₂SO₄. Swirl the flask and let it stand for 10-15 minutes.

  • Filtration and Concentration: Filter the dried organic solution to remove the drying agent. Remove the solvent using a rotary evaporator to obtain the purified 4-butyl-1,3-thiazole-5-carboxylic acid.

IV. Data Presentation

Table 1: Comparison of Common Extraction Solvents
SolventClassificationBoiling Point (°C)Density (g/mL)Health & Environmental Concerns
DichloromethaneHalogenated39.61.33Suspected carcinogen, volatile organic compound (VOC)[4]
ChloroformHalogenated61.21.49Probable carcinogen, VOC[17]
Diethyl EtherEther34.60.71Highly flammable, forms explosive peroxides
Ethyl AcetateEster77.10.90Flammable, less toxic than halogenated solvents[21][22]
2-Methyltetrahydrofuran (2-MeTHF)Bio-based Ether80.20.86Bio-derived, good alternative to THF and DCM[4]
Supercritical CO₂Supercritical Fluid31.1 (critical temp)VariableNon-toxic, non-flammable, green solvent[3][8]

V. References

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  • Request PDF. (n.d.). Green solvents for eco-friendly synthesis of bioactive heterocycles. Retrieved from [Link]

  • ResearchGate. (n.d.). Current status of solvents used in the pharmaceutical industry. Retrieved from [Link]

  • PharmaFeatures. (2025, January 27). The Solvent-Free Revolution: Redefining Green Chemistry in Pharmaceuticals. Retrieved from [Link]

  • ACS Publications. (2025, April 7). Solvent Eco-Impact Metric: A Tool for Chemists to Drive Sustainability in Chemical Processes across Safety, Health, Waste, and Environmental Aspects. Retrieved from [Link]

  • SCIEPublish. (2026, March 10). Solvent-Centric Sustainability Framework for Pharmaceutical Process Chemistry: Integrated Metrics, Circularity, and Digital Tool. Retrieved from [Link]

  • IntechOpen. (n.d.). Synthesis of Nitrogen-Containing Heterocyclic Compounds by Using Green Solvents. Retrieved from [Link]

  • Purosolv. (2025, April 22). Key Considerations for Selecting Solvents in Drug Manufacturing. Retrieved from [Link]

  • Auctores Online. (2023, September 15). Editorial Basic Approaches for the Selection of Solvents in Pharmaceutical Industries. Retrieved from [Link]

  • R Discovery. (2024, January 1). Synthesis of bioactive heterocyclic compounds using green solvents. Retrieved from [Link]

  • American Chemical Society. (n.d.). Collaboration to Deliver a Solvent Selection Guide for the Pharmaceutical Industry | ACS GCI Pharmaceutical Roundtable. Retrieved from [Link]

  • ACS Publications. (n.d.). A Novel Integrated Workflow for Isolation Solvent Selection Using Prediction and Modeling. Retrieved from [Link]

  • Patsnap Eureka. (2025, July 31). How to Reduce Toxic Byproducts in Carboxylic Acid Reactions? Retrieved from [Link]

  • National Institutes of Health. (n.d.). Editorial: Green Synthesis of Heterocycles. PMC. Retrieved from [Link]

  • PubMed. (2012, February 15). Optimization of a dispersive liquid-liquid microextraction method for the analysis of benzotriazoles and benzothiazoles in water samples. Retrieved from [Link]

  • Chemistry Stack Exchange. (2012, April 26). What can I do if I don't get a phase separation between my organic and water phases? Retrieved from [Link]

  • MDPI. (2024, August 31). The Application of Green Solvents in the Synthesis of S-Heterocyclic Compounds-A Review. Retrieved from [Link]

  • International Journal of Chemical Engineering and Applications. (n.d.). Reactive Extraction: An Intensifying Approach for Carboxylic Acid Separation. Retrieved from [Link]

  • Reddit. (2019, May 17). What are some common mistakes when doing liquid-liquid extraction labs? Retrieved from [Link]

  • ACS Publications. (2009, February 6). Removal of Common Organic Solvents from Aqueous Waste Streams via Supercritical CO2 Extraction: A Potential Green Approach to Sustainable Waste Management in the Pharmaceutical Industry. Environmental Science & Technology. Retrieved from [Link]

  • UNT Digital Library. (2026, February 9). Novel Regenerated Solvent Extraction Processes for the Recovery of Carboxylic Acids or Ammonia from Aqueous Solutions Part I. Regeneration of Amine-Carboxylic Acid Extracts. Retrieved from [Link]

  • LCGC International. (2021, April 7). Strategies for Optimization of Liquid–Liquid Extraction (LLE) Protocols. Retrieved from [Link]

  • Omega Bio-tek. (n.d.). Troubleshooting Guide Contents. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 4.6: Step-by-Step Procedures For Extractions. Retrieved from [Link]

  • RSC Publishing. (2024, August 2). Liquid–liquid extraction for in situ carboxylic acid recovery via continuous membrane-based emulsion separations. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanisms of Extraction of Organic Acids by means of Molecular Extractants and Ionic Liquids. Retrieved from [Link]

  • Google Patents. (n.d.). CN107281778B - Extraction separation method of organic acid. Retrieved from

  • LCGC International. (2026, March 26). Tips for Troubleshooting Liquid–Liquid Extractions. Retrieved from [Link]

  • ACS Publications. (2023, March 14). Determining Phase Separation Dynamics with an Automated Image Processing Algorithm. Retrieved from [Link]

  • The Japan Society for Analytical Chemistry. (n.d.). Crystal Structure of 4,6-Bis{5-amino-3-tert-butyl-4-[(3-methyl-1,2,4-thiazol-5- yl)diazenyl]. Retrieved from [Link]

  • Auctores Online. (2025, September 15). Supercritical Fluid Extraction: A Green and Sustainable Approach for the Isolation of High-Value Compounds from Natural Sources. Retrieved from [Link]

  • JournalsPub. (2025, February 19). Liquid-Liquid Extraction Strategies for the Isolation of Bioactive Heterocyclic Compounds. Retrieved from [Link]

  • International Journal of Advanced Engineering Research and Development. (n.d.). Study on Extraction of Carboxylic Acid Using Solvent Extraction-IJAERD. Retrieved from [Link]

  • Google Patents. (n.d.). US3274207A - Processes for preparing thiazole carboxylic acids. Retrieved from

  • Royal Society of Chemistry. (2025, October 29). Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies. Retrieved from [Link]

  • ResearchGate. (2025, August 7). (PDF) Synthesis, growth and characterization of new 1, 3, 4-thiadiazole-5-(N-substituted)-sulfonamides crystals. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Efficient and Eco-Friendly Preparation of 4-Methyl-5-formyl-thiazole. PMC. Retrieved from [Link]

  • Sciforum. (2023, May 17). Supercritical Fluid Extraction as a Potential Extraction Technique for the Food Industry. Retrieved from [Link]

  • MDPI. (2019, May 4). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Retrieved from [Link]

  • PubMed. (2024, September 27). Integrated supercritical fluid extraction of essential oils. Retrieved from [Link]

  • ScienceDirect. (2018, August 3). Liquid–liquid extraction-based process concepts for recovery of carboxylic acids from aqueous streams evaluated for dilute. Retrieved from [Link]

  • MDPI. (2024, December 4). Supercritical Techniques for Pharmaceutical Applications. Retrieved from [Link]

  • ISCA. (n.d.). Synthesis, characterization and de-tert-butylation of 4-N-t-butyl-5-aryl imino-1,2,4 triazolidine-3-thiones into 5-arylimino-1. Retrieved from [Link]

  • SciELO. (n.d.). Synthesis, growth and characterization of new 1,3,4 -thiadiazole-5-(n-substituted)-sulfonamides cristals. Retrieved from [Link]

  • Bentham Open Archives. (2009, November 19). Supercritical Fluid Extraction and Stabilization of Phenolic Compounds From Natural Sources. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Evaluating the Efficacy of 4-Butyl-1,3-thiazole-5-carboxylic Acid Against Standard Competitive Inhibitors of Monoacylglycerol Lipase (MAGL)

A Technical Guide for Researchers and Drug Development Professionals In the landscape of therapeutic development, particularly for metabolic, oncologic, and neurological disorders, the enzyme Monoacylglycerol Lipase (MAG...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Researchers and Drug Development Professionals

In the landscape of therapeutic development, particularly for metabolic, oncologic, and neurological disorders, the enzyme Monoacylglycerol Lipase (MAGL) has emerged as a compelling target.[1][2] This serine hydrolase is a key regulator of the endocannabinoid system, primarily responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG).[1][2] The hydrolysis of 2-AG not only terminates its signaling but also liberates arachidonic acid, a precursor to pro-inflammatory prostaglandins.[3][4][5] Consequently, the inhibition of MAGL presents a dual therapeutic benefit: the potentiation of neuroprotective 2-AG signaling and the suppression of pro-inflammatory pathways.[5][6][7]

This guide provides an in-depth comparative analysis of the potential efficacy of a novel compound, 4-Butyl-1,3-thiazole-5-carboxylic acid, against well-established competitive inhibitors of MAGL. While direct experimental data for this specific molecule is nascent, its structural similarity to other thiazole-5-carboxylate derivatives that have demonstrated potent MAGL inhibition provides a strong rationale for this investigation.[8] We will explore the mechanistic underpinnings of MAGL inhibition, present a framework for evaluating inhibitor efficacy through standardized protocols, and contextualize the potential of this novel thiazole derivative within the broader field of MAGL-targeted therapeutics.

The Central Role of MAGL in Cellular Signaling

Monoacylglycerol lipase is a critical node in lipid metabolism and signaling. In cancer, elevated MAGL expression has been observed in aggressive tumors, where it contributes to a pro-tumorigenic lipid network by increasing the availability of free fatty acids for energy and the synthesis of oncogenic signaling molecules.[3][4][9] In the central nervous system, MAGL's regulation of 2-AG levels is crucial for synaptic plasticity, neuroinflammation, and pain perception.[6][7][10] Inhibition of MAGL elevates 2-AG levels, leading to enhanced activation of cannabinoid receptors (CB1 and CB2) and subsequent therapeutic effects.[1]

MAGL_Signaling_Pathway Figure 1: The Central Role of MAGL in Lipid Signaling cluster_0 Endocannabinoid Signaling cluster_1 Pro-inflammatory Pathway 2-AG 2-Arachidonoylglycerol (2-AG) CB1/CB2_Receptors CB1/CB2 Receptors 2-AG->CB1/CB2_Receptors Activates MAGL Monoacylglycerol Lipase (MAGL) 2-AG->MAGL Hydrolyzes Therapeutic_Effects Neuroprotection, Analgesia, Anti-inflammation CB1/CB2_Receptors->Therapeutic_Effects Arachidonic_Acid Arachidonic Acid (AA) Prostaglandins Prostaglandins (e.g., PGE2) Arachidonic_Acid->Prostaglandins COX enzymes Inflammation_Cancer Inflammation, Cancer Progression Prostaglandins->Inflammation_Cancer MAGL->Arachidonic_Acid MAGL_Inhibitor 4-Butyl-1,3-thiazole-5-carboxylic acid (Hypothesized) & Standard Inhibitors MAGL_Inhibitor->MAGL Inhibits

Figure 1: The Central Role of MAGL in Lipid Signaling

Comparative Analysis of MAGL Inhibitors

To evaluate the potential of 4-Butyl-1,3-thiazole-5-carboxylic acid, we will compare its hypothesized efficacy against well-characterized, competitive MAGL inhibitors. The half-maximal inhibitory concentration (IC50) is a key metric for this comparison, representing the concentration of an inhibitor required to reduce enzyme activity by 50%.[11]

InhibitorChemical ClassMechanismReported IC50
4-Butyl-1,3-thiazole-5-carboxylic acid Thiazole-5-carboxylateHypothesized Competitive To be determined
JZL184CarbamateIrreversible, selective~8 nM (murine brain membranes)
KT172TriazoleNon-selective~5,000 nM (weakly inhibits MAGL)
Other Thiazole-5-carboxylate DerivativesThiazolePotent and selective0.037 - 9.60 µM

Note: IC50 values can vary depending on the assay conditions, enzyme source, and substrate used.

The standard competitive inhibitor, JZL184, is a potent and selective irreversible inhibitor of MAGL.[3] In contrast, KT172 is a non-selective inhibitor that also targets other lipases.[12] The reported efficacy of other thiazole-5-carboxylate derivatives in the low micromolar to nanomolar range suggests that 4-Butyl-1,3-thiazole-5-carboxylic acid could possess significant inhibitory activity.[13]

Experimental Protocol: In Vitro MAGL Inhibition Assay

To empirically determine the efficacy of 4-Butyl-1,3-thiazole-5-carboxylic acid and compare it to standard inhibitors, a robust and reproducible in vitro MAGL inhibition assay is essential. The following protocol outlines a fluorometric assay, a common method for high-throughput screening of MAGL inhibitors.

MAGL_Inhibition_Assay_Workflow Figure 2: Workflow for Fluorometric MAGL Inhibition Assay Start Start Reagent_Prep 1. Reagent Preparation (Assay Buffer, MAGL Enzyme, Inhibitor Stock, Fluorogenic Substrate) Start->Reagent_Prep Plate_Setup 2. Plate Setup (96-well) - Add Assay Buffer - Add Inhibitor dilutions or Vehicle (DMSO) - Add MAGL Enzyme Solution Reagent_Prep->Plate_Setup Preincubation 3. Pre-incubation (37°C for 20-30 min) Plate_Setup->Preincubation Reaction_Initiation 4. Reaction Initiation (Add Fluorogenic Substrate) Preincubation->Reaction_Initiation Kinetic_Measurement 5. Kinetic Measurement (Measure fluorescence over time) Reaction_Initiation->Kinetic_Measurement Data_Analysis 6. Data Analysis - Calculate reaction rates - Determine % Inhibition - Calculate IC50 values Kinetic_Measurement->Data_Analysis End End Data_Analysis->End

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